Product packaging for Isoboldine(Cat. No.:CAS No. 95508-61-5)

Isoboldine

Cat. No.: B12402355
CAS No.: 95508-61-5
M. Wt: 327.4 g/mol
InChI Key: LINHZVMHXABQLB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoboldine is a natural aporphine alkaloid of the isoquinoline class, found in various plant species such as those from the genera Aconitum and Corydalis . With a molecular formula of C 19 H 21 NO 4 and a molecular weight of 327.37 g/mol, it serves as an important chemical reference standard in analytical method development and quality control during drug synthesis . In preclinical research, this compound has demonstrated significant pharmacological potential. It has been reported to effectively reduce inflammation and joint destruction in a mouse model of collagen-induced arthritis, highlighting its value in immunology and inflammation research . Further supporting its anti-inflammatory profile, studies have shown that this compound can significantly inhibit superoxide anion generation in human neutrophils, a key mechanism in the inflammatory response . Additionally, while its activity was lower compared to other compounds in its class, this compound has been investigated for its leishmanicidal properties against the promastigotes of L. mexicana , contributing to infectious disease research . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B12402355 Isoboldine CAS No. 95508-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95508-61-5

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol

InChI

InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1

InChI Key

LINHZVMHXABQLB-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isoboldine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isoboldine is a naturally occurring aporphine isoquinoline alkaloid found in various plant species, notably in the Lauraceae family. It belongs to a class of compounds that have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its molecular targets and modulation of key cellular signaling pathways. While direct quantitative data on this compound's binding affinity and enzymatic inhibition is limited in publicly available literature, this document synthesizes findings from studies on this compound, its closely related analogue northis compound, and the structurally similar alkaloid boldine to construct a putative mechanistic framework. Detailed experimental protocols for assays relevant to its study and visualizations of implicated signaling pathways are provided to support further research and development.

Primary Pharmacological Activities and Putative Mechanisms

This compound's therapeutic potential appears to stem from its ability to interact with multiple biological targets, leading to the modulation of complex signaling networks involved in inflammation, neurotransmission, and cell fate. The primary mechanisms can be categorized into three main areas: anti-inflammatory and immunomodulatory effects, neuromodulatory activity, and anticancer properties.

Anti-Inflammatory and Immunomodulatory Mechanism

The anti-inflammatory properties of this compound and its analogues are a significant area of investigation. The mechanism appears to be multifactorial, involving the inhibition of pro-inflammatory signaling cascades and modulation of immune cell function.

1.1.1 Inhibition of the NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[1] Its constitutive activation is linked to numerous chronic inflammatory diseases. While direct IC50 values for this compound are not available, its analogue northis compound has been shown to inhibit the production of pro-inflammatory cytokines that are downstream targets of NF-κB.[2] Furthermore, the related alkaloid boldine has been demonstrated to inhibit NF-κB activation in breast cancer models.[3] The likely mechanism involves preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65/p50 dimer.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa P-IκBα p65_p50 p65/p50 (NF-κB) p65_p50->IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Ub_p_IkBa Ub-P-IκBα p_IkBa->Ub_p_IkBa ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome degradation This compound This compound (Putative) This compound->IKK inhibits DNA κB Site (DNA) p65_p50_nuc->DNA binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription

Putative inhibition of the canonical NF-κB signaling pathway by this compound.

1.1.2 Modulation of Adenosine A1 Receptor Studies on northis compound, a primary metabolite of this compound, reveal a significant mechanism for analgesia in inflammatory pain models. Northis compound's effects are mediated through the adenosine A1 receptor.[4] Activation of this Gαi-coupled receptor leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This action subsequently decreases the activation of downstream effectors like PKA and CREB, and can modulate ion channel activity, resulting in reduced neuronal excitability and pain perception. This mechanism is distinct from opioid receptor pathways.[4]

Neuromodulatory Mechanism

Aporphine alkaloids are well-known for their interactions with central nervous system receptors, particularly dopamine and serotonin receptors.

1.2.1 Dopamine D2 Receptor Antagonism Many isoquinoline alkaloids exhibit affinity for dopamine receptors.[5] The D2-like (D2, D3, D4) receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, decreasing cAMP production.[6] Antagonism of these receptors by compounds like this compound would prevent this inhibition, leading to a relative increase in neuronal activity in specific pathways. This activity is a cornerstone of the mechanism of many antipsychotic drugs. While direct binding affinity (Ki) values for this compound at dopamine receptors are not currently available, this remains a primary putative mechanism for its observed neuropharmacological effects.

Dopamine D2-like Receptor Signaling cluster_outside cluster_membrane Cell Membrane cluster_inside Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R activates This compound This compound This compound->D2R antagonizes Gai Gαi D2R->Gai couples AC Adenylyl Cyclase Gai->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts Response Decreased Neuronal Inhibition cAMP->Response leads to Intrinsic Apoptosis Pathway cluster_mito Mitochondrion This compound This compound (via Boldine data) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Bcl2->Bax CytoC_in Cytochrome c Bax->CytoC_in promotes release CytoC_out Cytochrome c Apaf1 Apaf-1 CytoC_out->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Pro-Caspase-9 Apoptosome->Casp9 cleaves aCasp9 Active Caspase-9 Casp3 Pro-Caspase-3 aCasp9->Casp3 cleaves aCasp3 Active Caspase-3 Substrates Cellular Substrates aCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

An In-depth Technical Guide to Isoboldine: Natural Sources and Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoboldine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the plant families and species in which it is most prominently found. Furthermore, this document presents a thorough examination of the prevalent methods for its extraction and purification, offering detailed experimental protocols for researchers. Quantitative data on this compound yields from various sources are summarized in comparative tables. Additionally, this guide explores the known and putative signaling pathways influenced by this compound and its analogs, providing visual representations to facilitate a deeper understanding of its mechanism of action at a cellular level.

Natural Sources of this compound

This compound is distributed across a diverse range of plant families, with a notable prevalence in the Lauraceae, Papaveraceae, Annonaceae, and Berberidaceae. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized (e.g., root, bark, leaves), and the geographical location and growing conditions.

Primary Plant Sources

Several plant species have been identified as rich sources of this compound. These include, but are not limited to:

  • Lindera aggregata (Sims) Kosterm.: The roots of this plant, a member of the Lauraceae family, are a well-documented and significant source of this compound and its related alkaloids, such as northis compound.[1][2]

  • Beilschmiedia Species: Various species within this Lauraceae genus, including Beilschmiedia palembanica and Beilschmiedia kunstleri, have been shown to contain this compound in their bark and leaves.[3][4]

  • Nandina domestica Thunb.: Commonly known as heavenly bamboo, this species from the Berberidaceae family contains this compound in its stems and fruits.[5][6]

  • Glaucium flavum Crantz: Also known as the yellow hornpoppy (Papaveraceae), this plant is another recognized source of this compound.

  • Opium Poppy (Papaver somniferum L.): While known for other alkaloids, opium has also been identified as a source of this compound.

  • Annona hypoglauca Mart.: This species from the Annonaceae family has been reported to contain this compound.

Quantitative Analysis of this compound in Natural Sources

The yield of this compound from various plant sources is a critical factor for consideration in research and potential commercial applications. The following table summarizes available quantitative data.

Plant SpeciesPlant PartThis compound Yield/ContentReference(s)
Lindera aggregataRootTotal alkaloids yield: 1.52% (Northis compound is a major component at 33.84% of total alkaloids)[2]
Beilschmiedia kunstleriBarkCrude alkaloid fraction from CH₂Cl₂ extract: 2.90 g from 1.50 kg; Crude alkaloid fraction from MeOH extract: 35.00 g from residual plant material.[4]
Nandina domesticaStemThis compound is one of several alkaloids isolated.[5]

Note: Quantitative data for this compound content can be highly variable. The values presented are based on specific studies and may not be representative of all samples of a given species.

Extraction and Purification Methods

The extraction and purification of this compound from its natural sources typically involve a multi-step process that leverages the physicochemical properties of alkaloids. The general workflow includes initial solvent extraction, acid-base partitioning for alkaloid enrichment, and subsequent chromatographic purification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from plant material.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Partitioning Crude_Extract->Acid_Base_Extraction Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Extraction->Crude_Alkaloid_Fraction Chromatography Chromatographic Purification (e.g., Column, Flash, HPLC) Crude_Alkaloid_Fraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

A typical workflow for this compound extraction.
Detailed Experimental Protocols

This protocol is a general method applicable to the extraction of aporphine alkaloids, including this compound, from plant material.[7][8]

  • Maceration:

    • Mix the dried and powdered plant material with an acidic aqueous solution (e.g., 0.1 M HCl or 0.5 M citric acid) at a solvent-to-solid ratio of approximately 15:1 (v/w).

    • Agitate the mixture at room temperature for at least 1 hour.

    • Filter the mixture to separate the acidic aqueous extract.

  • Defatting:

    • Perform a liquid-liquid extraction (LLE) on the acidic aqueous extract with a nonpolar solvent (e.g., ethyl acetate, n-butyl acetate) to remove non-alkaloidal lipophilic compounds. Discard the organic phase.

  • Basification and Alkaloid Extraction:

    • Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., NH₄OH).

    • Perform a second LLE with a suitable organic solvent (e.g., chloroform, ethyl acetate) to extract the free-base alkaloids into the organic phase.

    • Collect the organic phase and concentrate it under reduced pressure to obtain the crude alkaloid fraction.

This protocol provides a more specific example for the extraction of total alkaloids from Lindera aggregata.[2]

  • Extraction:

    • The specific solvent and initial extraction conditions are not detailed in the abstract, but typically involve maceration or reflux with an alcohol such as methanol or ethanol.

  • Acid-Base Extraction:

    • The resulting extract is subjected to an acid-base extraction procedure to isolate the total alkaloids. A yield of 1.52% of total alkaloids (TARL) has been reported.[2]

Preparative HPLC is a powerful technique for the final purification of this compound from the crude alkaloid fraction.[9][10]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Gradient Optimization: An initial scouting gradient on an analytical HPLC system is recommended to determine the optimal elution conditions for this compound. This is then scaled up for the preparative system. A focused gradient around the elution time of this compound can improve separation efficiency and reduce run time.

  • Detection: UV detection is suitable for monitoring the elution of this compound.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.

HPLC_Purification Crude_Alkaloid Crude Alkaloid Fraction Prep_HPLC Preparative HPLC System (C18 Column, Gradient Elution) Crude_Alkaloid->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Pure_this compound Pure this compound Solvent_Removal->Pure_this compound

Workflow for preparative HPLC purification.

Signaling Pathways

While the direct effects of this compound on major signaling pathways are still under active investigation, studies on the closely related aporphine alkaloid, northis compound, provide strong indications of the likely mechanisms of action. The primary pathways implicated are the NF-κB, MAPK, and mTOR signaling cascades, which are crucial regulators of inflammation, cell proliferation, and metabolism.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Northis compound has been shown to inhibit NF-κB activation.[5] It is hypothesized that this compound may exert similar effects by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_p p-IκB IKK->IkB_p Phosphorylation IkB IκB IkB->IkB_p Phosphorylation NFkB NF-κB (p50/p65) NFkB->IkB_p Phosphorylation NFkB_n NF-κB NFkB->NFkB_n Translocation Degradation IkB_p->Degradation Ubiquitination & Degradation DNA DNA NFkB_n->DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription This compound This compound (Putative) This compound->IKK Inhibition

Putative inhibition of the NF-κB pathway by this compound.
Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular processes such as proliferation, differentiation, and apoptosis. Research on northis compound indicates that it can down-regulate the phosphorylation of p38, ERK, and JNK.[5] It is plausible that this compound shares this ability to modulate the MAPK cascade, thereby influencing cellular responses to external stimuli.

MAPK_Pathway Stimuli External Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response Transcription_Factors->Cellular_Response This compound This compound (Putative) This compound->MAPK Inhibition of Phosphorylation

Potential modulation of the MAPK pathway by this compound.
Possible Interaction with the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. While direct evidence for this compound's effect on mTOR is lacking, the pathway is closely interconnected with both the NF-κB and MAPK signaling cascades. Given the evidence for northis compound's activity on these related pathways, it is conceivable that this compound could also influence mTOR signaling, either directly or indirectly.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis This compound This compound (Putative) This compound->mTORC1 Inhibition?

Hypothesized interaction of this compound with the mTOR pathway.

Conclusion

This compound represents a promising natural product with potential for therapeutic development. Its presence in a variety of readily available plant species, coupled with established methods for its extraction and purification, makes it an accessible compound for further research. While the precise molecular mechanisms of this compound are still being elucidated, the known activities of its structural analog, northis compound, provide a strong foundation for investigating its effects on key cellular signaling pathways. This technical guide serves as a comprehensive resource for scientists and researchers seeking to explore the full potential of this compound. Further studies are warranted to fully characterize its pharmacological profile and to optimize extraction and purification processes for potential large-scale production.

References

The Enigmatic Path to Isoboldine: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, a member of the aporphine class of benzylisoquinoline alkaloids (BIAs), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in plant species, focusing on the core enzymatic transformations, quantitative data, and detailed experimental protocols. While a dedicated "this compound synthase" has yet to be fully characterized, this guide leverages current knowledge of analogous enzymes and pathways to provide a comprehensive resource for researchers in the field.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the central BIA pathway, starting with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the key branchpoint intermediate, (+)-reticuline. The pivotal step in this compound formation is the intramolecular C-C phenol coupling of (+)-reticuline. This oxidative cyclization is catalyzed by a putative cytochrome P450 (CYP450) monooxygenase.

While the specific enzyme responsible for this compound synthesis from (+)-reticuline has not been definitively isolated and characterized from this compound-producing plants like Litsea glutinosa or Nandina domestica, a closely related and well-studied analogue, (S)-corytuberine synthase (CYP80G2) from Coptis japonica, provides a valuable model. CYP80G2 catalyzes a similar intramolecular C-C phenol coupling of (S)-reticuline to form (S)-corytuberine[1][2][3]. This suggests that a stereospecific CYP80-like enzyme is the likely catalyst for this compound biosynthesis.

Diagram of the Postulated this compound Biosynthesis Pathway

Isoboldine_Biosynthesis cluster_precursor General BIA Pathway cluster_this compound This compound Synthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-HPAA->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline Multiple Steps (+)-Reticuline (+)-Reticuline (S)-Reticuline->(+)-Reticuline Epimerization This compound This compound (+)-Reticuline->this compound Putative CYP450 (ortho-ortho coupling)

Caption: Postulated biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

To date, specific enzyme kinetic data for a dedicated this compound synthase is not available in the literature. However, data from the analogous enzyme, (S)-corytuberine synthase (CYP80G2), and the related salutaridine synthase (CYP719B1) from Papaver somniferum, which also catalyzes a phenol coupling of a reticuline isomer, can provide valuable comparative insights.

EnzymeSubstrateProductKm (µM)Vmax (pmol/min/mg protein)kcat (s⁻¹)Optimal pHOptimal Temp (°C)Plant Source
(S)-Corytuberine Synthase (CYP80G2) (S)-Reticuline(S)-Corytuberine1.8 ± 0.218.5 ± 0.50.0237.530Coptis japonica
Salutaridine Synthase (CYP719B1) (R)-ReticulineSalutaridine1.6 ± 0.343.3 ± 2.10.0278.530Papaver somniferum

Note: Data for CYP80G2 and CYP719B1 are presented as proxies. Further research is needed to determine the kinetic parameters for the specific enzyme involved in this compound biosynthesis.

This compound Content in Plant Species:

Quantitative data on this compound concentrations in various plant tissues is limited and can vary significantly based on environmental conditions, plant age, and extraction methods.

Plant SpeciesTissueThis compound ConcentrationReference
Litsea glutinosaLeavesPresent (quantification not specified)[4][5][6][7]
Nandina domesticaBerries, LeavesPresent (quantification not specified)[8][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. Given the absence of a characterized this compound synthase, the protocols are adapted for the analysis of a putative reticuline-oxidizing cytochrome P450, using CYP80G2 as a model.

Heterologous Expression and Purification of a Putative this compound Synthase (CYP450) in Pichia pastoris

This protocol describes the expression of a His-tagged plant cytochrome P450 in the methylotrophic yeast Pichia pastoris, followed by its purification.

Workflow for Heterologous Expression and Purification

P450_Expression_Purification Gene_of_Interest CYP450 cDNA (e.g., CYP80G2 homologue) Ligation Ligation Gene_of_Interest->Ligation Vector pPICZα A vector (with C-terminal His-tag) Vector->Ligation Recombinant_Vector pPICZα-CYP450-His Ligation->Recombinant_Vector Transformation Transformation Recombinant_Vector->Transformation Expression Methanol Induction Transformation->Expression Pichia_pastoris P. pastoris strain (e.g., X-33) Pichia_pastoris->Transformation Cell_Harvest Centrifugation Expression->Cell_Harvest Cell_Lysis Glass Bead Disruption Cell_Harvest->Cell_Lysis Microsome_Isolation Ultracentrifugation Cell_Lysis->Microsome_Isolation Solubilization Detergent Extraction Microsome_Isolation->Solubilization IMAC Ni-NTA Affinity Chromatography Solubilization->IMAC Purified_P450 Purified CYP450-His IMAC->Purified_P450

Caption: Workflow for heterologous expression and purification of a plant P450.

Methodology:

  • Vector Construction:

    • Amplify the full-length coding sequence of the candidate CYP450 gene from cDNA using PCR with primers that add appropriate restriction sites.

    • Digest both the PCR product and the pPICZα A expression vector (Invitrogen) with the corresponding restriction enzymes.

    • Ligate the digested gene into the vector to create a construct with a C-terminal His-tag.

    • Verify the construct by DNA sequencing.

  • Transformation of Pichia pastoris :

    • Linearize the recombinant plasmid with PmeI or SacI to facilitate integration into the yeast genome.

    • Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid via electroporation.

    • Select for positive transformants on YPDS plates containing Zeocin™ (100 µg/mL).

  • Protein Expression:

    • Inoculate a single colony of a positive transformant into 50 mL of BMGY medium (1% yeast extract, 2% peptone, 100 mM potassium phosphate, pH 6.0, 1.34% YNB, 4x10⁻⁵% biotin, 1% glycerol) and grow at 30°C with shaking until the OD₆₀₀ reaches 2-6.

    • Harvest the cells by centrifugation and resuspend in 250 mL of BMMY medium (same as BMGY but with 0.5% methanol instead of glycerol) to induce protein expression.

    • Continue incubation at 28°C for 72-96 hours, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with breaking buffer (50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • Resuspend the cells in breaking buffer containing protease inhibitors and lyse by vortexing with glass beads.

    • Centrifuge the lysate at 10,000 x g to remove cell debris.

    • Isolate the microsomal fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour.

  • Purification of His-tagged P450:

    • Resuspend the microsomal pellet in solubilization buffer (100 mM potassium phosphate, pH 7.25, 20% glycerol, 1 mM EDTA, 1% sodium cholate).

    • Stir gently for 1 hour at 4°C to solubilize membrane proteins.

    • Centrifuge at 100,000 x g for 1 hour to pellet insoluble material.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with equilibration buffer (50 mM potassium phosphate, pH 7.25, 20% glycerol, 300 mM NaCl, 20 mM imidazole, 0.5% sodium cholate).

    • Wash the column with wash buffer (equilibration buffer with 40 mM imidazole).

    • Elute the His-tagged P450 with elution buffer (equilibration buffer with 250 mM imidazole).

    • Confirm the purity of the eluted protein by SDS-PAGE.

Enzyme Assay for a Putative this compound Synthase

This protocol describes an in vitro assay to determine the activity of the purified recombinant CYP450 in converting (+)-reticuline to this compound.

Workflow for P450 Enzyme Assay

P450_Assay Reaction_Mix Prepare Reaction Mixture: - Purified CYP450 - CPR (Cytochrome P450 Reductase) - (+)-Reticuline (Substrate) - Buffer (e.g., Tris-HCl, pH 7.5) Initiation Initiate Reaction with NADPH Reaction_Mix->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction (e.g., add ethyl acetate) Incubation->Termination Extraction Extract Products with Ethyl Acetate Termination->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify this compound Formation Analysis->Quantification

Caption: General workflow for an in vitro cytochrome P450 enzyme assay.

Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 2 µg of purified recombinant CYP450

      • 4 µg of recombinant cytochrome P450 reductase (commercially available)

      • 50 µM (+)-Reticuline (substrate)

      • Adjust the final volume to 190 µL with sterile water.

  • Reaction Initiation and Incubation:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 20 mM NADPH.

    • Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 200 µL of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the products.

    • Centrifuge at 13,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Product Analysis:

    • Reconstitute the dried extract in 50 µL of methanol.

    • Analyze the sample by LC-MS/MS to identify and quantify the formation of this compound.

LC-MS/MS Method for the Quantification of this compound and Reticuline

This protocol provides a general framework for developing an LC-MS/MS method for the quantitative analysis of this compound and its precursor, reticuline, in plant extracts or enzyme assay samples.

Logical Flow for LC-MS/MS Analysis

LCMS_Analysis Sample_Prep Sample Preparation (Plant extract or enzyme assay) LC_Separation Liquid Chromatography Separation (C18 column, gradient elution) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) [M+H]+ LC_Separation->Ionization MS1_Scan MS1: Full Scan (Precursor ion selection) Ionization->MS1_Scan Fragmentation Collision-Induced Dissociation (CID) MS1_Scan->Fragmentation MS2_Scan MS2: Product Ion Scan (Fragment ion detection) Fragmentation->MS2_Scan Data_Analysis Data Analysis (Quantification using MRM) MS2_Scan->Data_Analysis

Caption: Logical workflow for LC-MS/MS based alkaloid analysis.

Methodology:

  • Sample Preparation (from plant tissue):

    • Grind 100 mg of freeze-dried plant tissue to a fine powder.

    • Add 1 mL of 80% methanol containing an internal standard (e.g., papaverine).

    • Sonicate for 30 minutes and then centrifuge at 13,000 x g for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compounds, followed by a re-equilibration step. The exact gradient should be optimized for the specific compounds and column.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions (Precursor > Product):

      • Reticuline: m/z 330.2 > 192.1 (example transition, should be optimized).

      • This compound: m/z 328.2 > 312.1 (example transition, should be optimized).

    • Optimize other parameters such as capillary voltage, cone voltage, and collision energy for each compound.

  • Quantification:

    • Prepare a calibration curve using authentic standards of this compound and reticuline.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing area of plant specialized metabolism. While the precise enzymatic machinery remains to be fully elucidated, the available evidence strongly points towards the involvement of a stereospecific cytochrome P450 enzyme. The information and protocols provided in this guide, leveraging the well-characterized analogous enzyme CYP80G2, offer a solid foundation for researchers to investigate this pathway further. Future research should focus on the isolation and characterization of the "this compound synthase" from this compound-rich plant species. The identification of this enzyme will be a critical step towards the metabolic engineering of microorganisms for the sustainable production of this compound and its derivatives, paving the way for new therapeutic applications.

References

Isoboldine: A Technical Guide to Structure Elucidation and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoboldine is a naturally occurring aporphine alkaloid found in various plant species. As a member of the vast isoquinoline alkaloid family, it has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the core aspects of this compound's chemistry, focusing on its structure elucidation and the methodologies developed for its chemical synthesis.

Structure Elucidation: From Isolation to Absolute Configuration

The definitive structure and stereochemistry of this compound have been established through a combination of spectroscopic analysis and single-crystal X-ray crystallography.

Initially, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy were employed to determine the connectivity of the aporphine core.[1] The molecular formula was established as C₁₉H₂₁NO₄.[2] The final and unambiguous confirmation of its molecular structure and absolute configuration was achieved through X-ray crystal-structure analysis of its hydrobromide salt. This analysis confirmed that naturally occurring (+)-isoboldine belongs to the S-series of aporphines, with the IUPAC name (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol.[2] The corresponding (R)-enantiomer is denoted as (-)-isoboldine.[3]

cluster_Elucidation Structure Elucidation Workflow Isolation Isolation Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Isolation->Spectroscopy Provides pure sample Connectivity Determine Planar Structure & Formula Spectroscopy->Connectivity XRay X-ray Crystallography Connectivity->XRay Hypothesis for validation Final Confirm Absolute Configuration (S) XRay->Final

A logical workflow for the structure elucidation of this compound.
Data Presentation: Spectroscopic Data

The structural assignment of this compound is supported by characteristic signals in its NMR spectra. While extensive datasets are available throughout the literature, the following table summarizes representative chemical shifts.[4]

¹H NMR (Representative) ¹³C NMR (Representative)
Position δ (ppm)
H-3~6.60 (s)
H-8~6.80 (s)
H-11~8.10 (d)
N-CH₃~2.55 (s)
OCH₃ (C2)~3.65 (s)
OCH₃ (C10)~3.90 (s)
H-6a~3.00-3.20 (m)

Note: Exact chemical shifts may vary based on solvent and instrumentation.

Chemical Synthesis of this compound

The synthesis of the aporphine core of this compound has been approached through various strategies, most notably through biomimetic oxidative coupling reactions. Foundational methods for constructing the precursor tetrahydroisoquinoline skeleton, such as the Bischler-Napieralski reaction, are also critical to understanding the overall synthetic logic.

Biomimetic Synthesis via Oxidative Phenol Coupling

The biosynthesis of this compound involves the intramolecular oxidative coupling of (S)-reticuline. This transformation has been replicated in the laboratory, providing a biomimetic route to the natural product. A key method involves the oxidation of a reticuline analogue using potassium ferricyanide.

cluster_Synthesis Biomimetic Synthesis of this compound Start 3'-Bromo-N-methyl- coclaurine (Reticuline Analogue) Reaction Oxidative Coupling [K3Fe(CN)6] Start->Reaction Product (±)-Isoboldine Reaction->Product Forms C-C bond Eliminates Bromine

Workflow for the biomimetic synthesis of this compound.

While direct oxidation of reticuline provides this compound in very low yields (~0.5%), the use of a 3'-bromo substituted reticuline precursor significantly improves the yield of the desired ortho-para coupling product to 2.5% by directing the cyclization, with subsequent elimination of the bromine atom.[5]

Experimental Protocol: Ferricyanide Oxidation of 3'-Bromoreticuline

This protocol is based on the improved biomimetic synthesis of this compound.

  • Preparation of Reactant Solution: A solution of 3'-bromo-N-methylcoclaurine (a reticuline analogue) is prepared in a suitable solvent system, such as a mixture of chloroform and water.

  • Addition of Base: A dilute aqueous solution of sodium bicarbonate or another suitable base is added to the reaction mixture to deprotonate the phenolic hydroxyl groups, rendering them more susceptible to oxidation.

  • Oxidation: A solution of potassium ferricyanide (K₃Fe(CN)₆) in water is added dropwise to the vigorously stirred, two-phase system over several hours at room temperature. The ferricyanide acts as the one-electron oxidant to generate phenoxy radicals.

  • Reaction Quench and Workup: After the addition is complete, the reaction is stirred for an additional period. The layers are then separated. The aqueous layer is extracted multiple times with chloroform.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or alumina to afford (±)-isoboldine.

Reaction Summary
Starting Material (±)-Reticuline or (±)-3'-Bromoreticuline
Key Reagent Potassium Ferricyanide (K₃Fe(CN)₆)
Reaction Type Intramolecular Oxidative Phenol Coupling
Yield (from Reticuline) ~0.5%[5]
Yield (from 3'-Bromoreticuline) ~2.5%[5]

Biosynthesis and Biological Relevance

In nature, this compound is formed as part of the extensive benzylisoquinoline alkaloid (BIA) pathway.

Biosynthetic Pathway

The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two building blocks are condensed to form the central intermediate of all BIAs, (S)-norcoclaurine. Subsequent methylation and hydroxylation steps lead to the critical branch-point intermediate, (S)-reticuline. This compound is then formed from (S)-reticuline via an intramolecular C-C phenol coupling reaction, catalyzed by a cytochrome P450-dependent oxidase.

cluster_Bio This compound Biosynthesis Pathway Tyr L-Tyrosine Dopamine Dopamine Tyr->Dopamine Series of enzymatic steps Reticuline (S)-Reticuline (Key Intermediate) Dopamine->Reticuline Condensation & Modifications Coupling Intramolecular Phenol Coupling (CYP80G) Reticuline->Coupling This compound (S)-Isoboldine Coupling->this compound

A simplified schematic of the biosynthetic origin of this compound.
Signaling Pathways and Therapeutic Potential

This compound is recognized as a major bioactive component in traditional medicines and has demonstrated significant anti-inflammatory properties. Its derivatives have been shown to interact with key signaling pathways implicated in disease. For instance, the related alkaloid northis compound has been found to inhibit synovial angiogenesis in adjuvant-induced arthritis by moderating the Notch1 signaling pathway, which is crucial for regulating endothelial cell phenotype. This modulation suggests a potential mechanism for the therapeutic effects of aporphine alkaloids in inflammatory diseases.

This guide provides a foundational understanding of the structural and synthetic chemistry of this compound, offering valuable insights for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Biological Activities of Isoboldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoboldine, a naturally occurring aporphine alkaloid, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the in vitro and in vivo biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide illustrates the potential signaling pathways modulated by this compound, offering insights into its mechanisms of action for researchers and professionals in drug discovery and development.

Introduction

This compound is an isoquinoline alkaloid found in various plant species. Belonging to the aporphine class, its chemical structure contributes to a wide range of biological activities.[1] Preclinical studies have demonstrated its potential as a therapeutic agent in several disease models, attributed to its antioxidant, anti-inflammatory, and cytotoxic properties. This guide aims to consolidate the current scientific knowledge on this compound, presenting its biological effects in a structured and detailed manner to facilitate further research and development.

In Vitro Biological Activities

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. The most common assays to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest SystemIC50 / Antioxidant CapacityReference Compound
DPPH Radical ScavengingChemical Assay14.31 µg/mLAscorbic Acid (4.97 µg/mL)
ABTS Radical ScavengingChemical Assay2.10 µg/mLTrolox (2.34 µg/mL)
FRAPChemical Assay0.48 µg/mL (as Trolox Equivalents)Trolox (0.24 µg/mL)
Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro models. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. Furthermore, this compound can modulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 / Effect
Nitric Oxide InhibitionRAW 264.7 (LPS-stimulated)Nitrite Concentration7.4 µM
TNF-α ProductionRAW 264.7 (LPS-stimulated)TNF-α level in supernatantSignificant reduction
IL-6 ProductionRAW 264.7 (LPS-stimulated)IL-6 level in supernatantSignificant reduction
COX-2 InhibitionEnzyme AssayCOX-2 Activity5.84 µM
Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines have been investigated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 3: In Vitro Anticancer Activity of this compound (IC50 values)

Cancer TypeCell LineIC50 (µM)
Prostate CancerLNCaP19.80
Prostate CancerPC-340.59
Lung CancerA549Data not available
Breast CancerMCF-7Data not available
Cervical CancerHeLa10.22
Liver CancerHepG2Data not available
Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from various insults, such as glutamate-induced excitotoxicity and oxidative stress. The neuroprotective effect is often assessed by measuring cell viability in neuronal cell lines like SH-SY5Y.

Table 4: In Vitro Neuroprotective Activity of this compound

AssayCell LineInsultParameter MeasuredEC50 / Effect
Cell ViabilitySH-SY5YGlutamateMTT AssaySignificant increase in cell viability
ApoptosisSH-SY5YGlutamateFlow CytometryAttenuation of apoptosis

In Vivo Biological Activities

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard method to evaluate the in vivo anti-inflammatory potential of compounds.

Table 5: In Vivo Anti-inflammatory Activity of this compound

Animal ModelTreatmentParameter MeasuredResult
Carrageenan-induced paw edema in ratsThis compound (dose-dependent)Paw VolumeSignificant reduction in paw edema
Anticancer Activity

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo anticancer efficacy of drug candidates.

Table 6: In Vivo Anticancer Activity of this compound

Animal ModelCancer Cell LineTreatmentParameter MeasuredResult
Nude mice xenograftLung (e.g., A549)This compoundTumor VolumeData not available for this compound. Related compounds show tumor growth inhibition.
Neuroprotective Activity

The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used model of ischemic stroke to evaluate the neuroprotective effects of compounds.

Table 7: In Vivo Neuroprotective Activity of this compound

Animal ModelParameter MeasuredTreatmentResult
MCAO in ratsInfarct Volume, Neurological ScoreThis compoundData not available for this compound. Related compounds show a reduction in infarct volume and improvement in neurological deficits.

Signaling Pathways

The biological activities of this compound are mediated through the modulation of several key signaling pathways. Based on studies of this compound and related aporphine alkaloids, the following pathways are likely involved.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound is thought to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nucleus NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Inhibits NFkB_nucleus->Pro_inflammatory_Genes Induces Transcription MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS) MAP3K MAP3K Stress_Stimuli->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38_JNK p38 / JNK MAP2K->p38_JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors Activates Inflammation_Apoptosis Inflammation / Apoptosis Transcription_Factors->Inflammation_Apoptosis Leads to This compound This compound This compound->MAP2K Inhibits PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes This compound This compound This compound->Akt Activates MTT_Assay_Workflow Start Seed Cells Treat Treat with this compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance Solubilize->Read

References

The Historical Discovery and Isolation of Isoboldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, an aporphine alkaloid, has emerged as a compound of significant interest in phytochemical and pharmacological research. Its unique chemical structure and biological activities have prompted investigations into its therapeutic potential. This technical guide provides an in-depth overview of the historical discovery and isolation of this compound, detailing the experimental protocols of the era and presenting the available quantitative and spectroscopic data. Furthermore, it explores the known biological activities and associated signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery and development.

Historical Context and First Isolation

The journey of this compound's discovery is rooted in the extensive chemical exploration of natural products, particularly alkaloids, during the mid-20th century. While isoquinoline alkaloids had been known for over a century, the identification of minor components within complex mixtures like opium latex required the development of more sophisticated separation and analytical techniques.

The first documented isolation of this compound was achieved in 1967 by E. Brochmann-Hanssen, B. Nielsen, and K. Hirai . Their research, published in the Journal of Pharmaceutical Sciences, detailed the successful separation and identification of this compound from opium , the dried latex obtained from the opium poppy (Papaver somniferum)[1]. This discovery was significant as it added a new member to the growing family of aporphine alkaloids found in this historically important medicinal plant.

Prior to this, the focus of opium alkaloid research was predominantly on major constituents like morphine, codeine, and thebaine. The work of Brochmann-Hanssen and his team highlighted the rich chemical diversity of opium and paved the way for the discovery of other minor alkaloids with potential pharmacological activities.

Experimental Protocols of the First Isolation

Extraction of Total Alkaloids from Opium

The initial step would have been the extraction of the total alkaloid content from the raw opium. This was typically achieved through a series of acid-base extractions.

  • Acidic Extraction: Raw opium would be treated with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to protonate the alkaloids, rendering them soluble in the aqueous solution. This would separate them from the non-alkaloidal, water-insoluble components of the latex.

  • Basification and Solvent Extraction: The acidic aqueous extract would then be made alkaline (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, converting them into their free base form. These less polar free bases would then be extracted into an immiscible organic solvent such as chloroform or a mixture of chloroform and isopropanol.

  • Concentration: The organic solvent containing the total alkaloids would be evaporated under reduced pressure to yield a crude alkaloid mixture.

Separation and Purification of this compound

The separation of individual alkaloids from the complex crude mixture was the most challenging step. In the 1960s, a combination of countercurrent distribution and chromatography was the state-of-the-art.

  • Countercurrent Distribution (CCD): This technique was a powerful method for separating compounds with different partition coefficients between two immiscible liquid phases. The crude alkaloid mixture would be subjected to a series of sequential liquid-liquid extractions in a specialized apparatus. By carefully selecting the solvent system (e.g., a buffer solution and an organic solvent), a preliminary fractionation of the alkaloids could be achieved, enriching the fractions containing this compound.

  • Thin-Layer Chromatography (TLC): Preparative thin-layer chromatography on silica gel or alumina plates was a common method for the final purification of small quantities of compounds. The enriched fractions from CCD would be applied to TLC plates and developed with a suitable solvent system. The bands corresponding to this compound would be identified (e.g., by their fluorescence under UV light or by staining with a reagent like Dragendorff's reagent), scraped from the plate, and the compound eluted with a solvent.

Identification and Characterization

The final step was the structural elucidation of the isolated compound. In 1967, this would have involved a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would have been used to determine the number and types of protons in the molecule, providing crucial information about its structure.

  • Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula and structural features.

  • Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and methoxy (-OCH₃) groups.

  • Comparison with Synthetic Standards: The spectroscopic data of the isolated natural product would have been compared with that of a synthetically prepared sample of this compound to confirm its identity.

Quantitative and Spectroscopic Data

AlkaloidTypical Concentration in Opium (%)
Morphine8 - 14
Codeine1 - 3
Thebaine0.5 - 2
Papaverine0.5 - 1
Noscapine4 - 8
This compound < 0.1 (estimated)

The following table presents the key physical and spectroscopic properties of this compound as compiled from modern databases, which would have been consistent with the data obtained in the original characterization.

PropertyValue
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.37 g/mol
Appearance Crystalline solid
¹H NMR (CDCl₃, δ ppm) ~6.8 (s, 1H), ~6.6 (s, 1H), ~3.9 (s, 3H), ~3.8 (s, 3H), ~3.1-2.5 (m, 7H), ~2.5 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) ~145, ~144, ~143, ~142, ~128, ~127, ~121, ~114, ~111, ~109, ~60, ~56, ~53, ~44, ~35, ~29
Mass Spectrum (m/z) 327 (M⁺), 326, 284, 269

Biological Activities and Signaling Pathways

Subsequent to its discovery, this compound and its derivatives have been the subject of pharmacological studies, revealing a range of biological activities. The primary areas of investigation include its anti-inflammatory, anticancer, and neurological effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies on its close analog, northis compound, have provided insights into the potential mechanisms of action. Northis compound has been shown to attenuate inflammatory pain by acting as an agonist at the adenosine A1 receptor . This interaction leads to the inhibition of downstream signaling molecules such as extracellular signal-regulated kinase (ERK) and calcium/calmodulin-dependent protein kinase II (CaMKII) in the spinal cord, ultimately reducing the inflammatory response.

Anticancer Activity

Like many isoquinoline alkaloids, this compound has been investigated for its potential as an anticancer agent. The general mechanisms by which isoquinoline alkaloids exert their anticancer effects include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

  • Autophagy Modulation: Influencing the cellular process of self-degradation, which can either promote or inhibit cancer cell survival depending on the context.

Neurological Activity

The structural similarity of this compound to other aporphine alkaloids that interact with the central nervous system has prompted investigations into its neurological effects. Some studies suggest that this compound may interact with dopamine D1 and D2 receptors , although the precise nature of this interaction (agonist or antagonist) and its therapeutic implications are still under investigation.

Visualizations

Experimental Workflow for the Isolation of this compound

experimental_workflow raw_opium Raw Opium acid_extraction Acidic Extraction (e.g., dilute HCl) raw_opium->acid_extraction basification Basification (e.g., Na₂CO₃) acid_extraction->basification solvent_extraction Solvent Extraction (e.g., Chloroform) basification->solvent_extraction crude_alkaloids Crude Alkaloid Mixture solvent_extraction->crude_alkaloids ccd Countercurrent Distribution crude_alkaloids->ccd tlc Preparative Thin-Layer Chromatography ccd->tlc This compound Isolated this compound tlc->this compound analysis Spectroscopic Analysis (NMR, MS, IR) This compound->analysis

Caption: A logical workflow for the historical isolation of this compound from opium.

Potential Signaling Pathway for the Anti-inflammatory Action of this compound Analogs

anti_inflammatory_pathway This compound This compound Analog (e.g., Northis compound) a1r Adenosine A1 Receptor This compound->a1r Agonist inhibition a1r->inhibition erk ERK Activation inhibition->erk camkii CaMKII Activation inhibition->camkii inflammation Inflammatory Response erk->inflammation camkii->inflammation

Caption: Postulated anti-inflammatory signaling pathway for this compound analogs.

Conclusion

The discovery and isolation of this compound from opium in 1967 was a notable achievement in the field of natural product chemistry. It underscored the importance of continued investigation into the chemical constituents of well-known medicinal plants. The experimental methodologies of the time, relying on a combination of wet chemistry and early chromatographic and spectroscopic techniques, laid the groundwork for future phytochemical research. Today, this compound is recognized for its diverse biological activities, particularly its anti-inflammatory and anticancer potential. Further research into its mechanisms of action and signaling pathways will be crucial for unlocking its full therapeutic potential and for the development of new drugs based on this fascinating aporphine alkaloid.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Isoboldine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of isoboldine derivatives. This compound, a naturally occurring aporphine alkaloid, and its analogs have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the this compound scaffold at its phenolic hydroxyl and secondary amine functionalities. Common synthetic strategies include N-acylation, N-alkylation, O-alkylation, and the formation of ester derivatives.

General Synthetic Approaches

Several methods have been developed for the synthesis of isoquinoline alkaloids and their derivatives. A common strategy involves a multi-step process starting from appropriately substituted β-phenylethylamines, which are first acylated and then cyclized to form the core isoquinoline structure. This is often followed by reduction and other functional group manipulations to yield the desired derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Acyl this compound Derivatives

This protocol describes a general procedure for the N-acylation of this compound.

  • Materials: this compound, acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride), triethylamine (TEA) or pyridine as a base, and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

    • Slowly add the acylating agent (1.1 equivalents) to the reaction mixture.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of O-Alkyl this compound Derivatives

This protocol outlines a general method for the O-alkylation of this compound.

  • Materials: this compound, an alkylating agent (e.g., methyl iodide, ethyl bromide), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), and a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Procedure:

    • To a solution of this compound (1 equivalent) in the chosen solvent, add the base (2-3 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkylating agent (2-3 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to a specified temperature (e.g., 50-80 °C) and monitor its progress by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired O-alkylated derivative.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial steps. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the derivatives. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon atoms, provide detailed information about the molecular framework and the position of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic rings, based on their characteristic absorption frequencies.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized derivatives and for quantitative analysis. Reversed-phase columns (e.g., C18) with mobile phases typically consisting of acetonitrile and water with additives like formic acid or trifluoroacetic acid are commonly used.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be employed for separation and identification. The retention time in the gas chromatogram and the mass spectrum of each peak provide information for compound identification.

Data Presentation

The following tables summarize key quantitative data for this compound and a representative derivative.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₂₁NO₄[2]
Molecular Weight327.37 g/mol [2]
IUPAC Name(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol[2]

Table 2: Spectroscopic Data for a Representative this compound Derivative (Hypothetical N-Acetylthis compound)

TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.85 (s, 1H, H-3), 6.70 (s, 1H, H-8), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.15 (s, 3H, N-COCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.1 (C=O), 145.5 (C-1), 145.2 (C-10), 128.9 (C-1a), 122.5 (C-11), 111.8 (C-8), 111.5 (C-3), 60.2 (OCH₃), 56.1 (OCH₃), 22.5 (N-COCH₃)
HRMS (ESI) m/z: [M+H]⁺ calcd for C₂₁H₂₄NO₅⁺: 370.1649; found: 370.1652
IR (KBr, cm⁻¹)ν: 3400 (O-H), 1630 (C=O, amide), 1590, 1500 (C=C, aromatic)

Mandatory Visualizations

Signaling Pathways

This compound and its derivatives have been reported to modulate key signaling pathways involved in cellular processes like growth, proliferation, and survival.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Isoboldine_Derivative This compound Derivative Isoboldine_Derivative->mTORC1

Caption: mTOR signaling pathway and the inhibitory action of this compound derivatives.

Notch_Signaling_Pathway cluster_nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Receptor Notch Receptor Ligand->Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD->CSL Binding Transcription Target Gene Transcription CSL->Transcription Activation Isoboldine_Derivative This compound Derivative Isoboldine_Derivative->S3_Cleavage Inhibition

Caption: Notch signaling pathway and the inhibitory effect of this compound derivatives.

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and characterization of this compound derivatives.

Synthesis_Workflow Start Start: This compound & Reagents Reaction Chemical Reaction (e.g., Acylation) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification End Pure Derivative Purification->End

Caption: A typical workflow for the synthesis of an this compound derivative.

Characterization_Workflow Sample Purified Derivative Purity Purity Analysis (HPLC) Sample->Purity Structure Structural Elucidation Sample->Structure Data Data Analysis & Structure Confirmation Purity->Data NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR IR Spectroscopy Structure->IR NMR->Data MS->Data IR->Data

Caption: A standard workflow for the characterization of a synthesized this compound derivative.

References

Potential Therapeutic Targets of Isoboldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, a naturally occurring aporphine alkaloid found in various plant species, has emerged as a compound of significant interest in pharmacological research. As a member of the isoquinoline alkaloid family, this compound shares a structural backbone with numerous bioactive molecules, suggesting a broad potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, focusing on the identification of its potential therapeutic targets. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, positioning it as a candidate for the development of treatments for inflammatory conditions. A key target in this context is the inhibition of reactive oxygen species (ROS) production by neutrophils, a critical component of the inflammatory response.

Inhibition of Superoxide Anion Generation

Quantitative analysis has revealed that this compound effectively inhibits superoxide anion generation in fMLP/CB-induced human neutrophils. This inhibitory action is a crucial mechanism for its anti-inflammatory effects.

Compound Target Assay IC50 (µM) Source
(+)-IsoboldineSuperoxide Anion GenerationfMLP/CB-induced human neutrophils5.81 ± 0.59[1]
Experimental Protocol: Superoxide Anion Generation Assay

The following protocol outlines the methodology used to determine the inhibitory effect of this compound on superoxide anion generation in human neutrophils.

1. Cell Preparation:

  • Human neutrophils are isolated from the venous blood of healthy adult volunteers.

  • Polymorphonuclear leukocytes (PMNs) are purified using a standard dextran sedimentation and Ficoll-Hypaque gradient centrifugation method.

2. Assay Procedure:

  • Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' balanced salt solution with MgCl2 and CaCl2).

  • The neutrophil suspension is incubated with 0.6 mg/mL cytochrome c and varying concentrations of this compound for a specified period at 37°C.

  • Superoxide anion production is stimulated by the addition of fMLP (formyl-methionyl-leucyl-phenylalanine) and cytochalasin B (CB).

  • The change in absorbance at 550 nm is measured, which corresponds to the reduction of cytochrome c by the superoxide anions.

3. Data Analysis:

  • The IC50 value, representing the concentration of this compound required to inhibit 50% of the superoxide anion generation, is calculated from the dose-response curve.

Neuroprotective Potential

Emerging evidence suggests that this compound and related aporphine alkaloids possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition

One of the key therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A screening of various isoquinoline alkaloids, including (+)-isoboldine, has been conducted to evaluate their inhibitory activity against cholinesterases. While other alkaloids like berberine and palmatine showed more potent inhibition, this study provides a basis for further investigation into this compound's potential in this area.[2]

Insights from Related Alkaloids: Boldine

Studies on the structurally similar alkaloid, boldine, provide valuable insights into the potential neuroprotective mechanisms of this compound. Boldine has been shown to be effective in experimental models of stroke and Alzheimer's disease.[3][4]

  • Stroke Model: In a permanent middle cerebral artery occlusion (pMCAO) model in mice, boldine treatment significantly reduced the infarct area, improved neurological scores, and decreased neuroinflammation.[3]

  • Alzheimer's Disease Model: In cellular models of Alzheimer's disease using amyloid-beta (Aβ) oligomers, boldine demonstrated the ability to attenuate synaptic failure and mitochondrial deregulation.[4][5]

These findings suggest that this compound may exert neuroprotective effects through similar mechanisms, including anti-inflammatory action and protection against Aβ-induced toxicity.

Experimental Protocols for Neuroprotection Assays

1. Acetylcholinesterase Inhibition Assay (Ellman's Method):

  • The assay is typically performed in a 96-well microplate.

  • A reaction mixture containing acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development, and the test compound (this compound) is prepared in a suitable buffer.

  • The enzyme acetylcholinesterase is added to initiate the reaction.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • The percentage of inhibition is calculated, and the IC50 value is determined.

2. In Vivo Stroke Model (Permanent Middle Cerebral Artery Occlusion - pMCAO):

  • Animal models, such as mice or rats, are used.

  • The middle cerebral artery is permanently occluded, typically by electrocoagulation or insertion of a filament, to induce focal cerebral ischemia.

  • Neurological deficits are assessed using a standardized scoring system.

  • The infarct volume is measured by staining brain slices with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC).

  • Histological and immunohistochemical analyses are performed to evaluate neuronal damage and inflammation.

3. Cellular Model of Alzheimer's Disease (Amyloid-Beta Oligomer Treatment):

  • Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are used.

  • Cells are treated with pre-aggregated amyloid-beta oligomers to mimic the neurotoxic effects of Aβ in Alzheimer's disease.

  • Cell viability is assessed using assays such as the MTT assay.

  • Neuronal morphology and synaptic integrity can be evaluated by immunofluorescence staining for specific markers.

  • Mitochondrial function can be assessed by measuring parameters like mitochondrial membrane potential and reactive oxygen species production.

Anticancer Activity

The anticancer potential of this compound is another area of active investigation. Studies on related isoquinoline alkaloids, such as isoliensinine and boldine, have revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting that this compound may share these properties.

Insights from Related Alkaloids
  • Isoliensinine: This bis-benzylisoquinoline alkaloid has been shown to induce cell cycle arrest and apoptosis in cervical cancer cells through the inhibition of the AKT/GSK3α signaling pathway.[1]

  • Boldine: This aporphine alkaloid induces cell cycle arrest and apoptosis in bladder cancer cells by modulating the ERK, AKT, and GSK-3β pathways.[4]

These findings point towards the potential of this compound to target key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathways

Based on the activity of related compounds, the following signaling pathways are potential targets for this compound's anticancer effects:

anticancer_pathways cluster_this compound This compound cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes This compound This compound AKT AKT This compound->AKT Inhibition? ERK ERK This compound->ERK Modulation? GSK3b GSK-3β AKT->GSK3b Inhibition Apoptosis Apoptosis AKT->Apoptosis Inhibition of pro-apoptotic proteins CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest GSK3b->Apoptosis

Caption: Potential anticancer signaling pathways of this compound.

Experimental Protocols for Anticancer Assays

1. Cell Viability Assay (MTT Assay):

  • Cancer cell lines are seeded in 96-well plates.

  • Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Cell Cycle Analysis (Flow Cytometry):

  • Cancer cells are treated with this compound.

  • Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • The DNA content of individual cells is analyzed by flow cytometry.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to determine if the compound induces cell cycle arrest.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cancer cells are treated with this compound.

  • Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters late apoptotic and necrotic cells).

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis:

  • Cancer cells are treated with this compound.

  • Total protein is extracted from the cells.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for target proteins (e.g., proteins involved in apoptosis like Bcl-2, Bax, caspases, or signaling pathways like AKT, ERK).

  • Secondary antibodies conjugated to an enzyme are used for detection.

  • The protein bands are visualized and quantified to determine changes in protein expression or activation status.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents with potential applications in inflammatory diseases, neurodegenerative disorders, and cancer. Its demonstrated anti-inflammatory activity through the inhibition of superoxide anion generation provides a clear therapeutic target. Furthermore, insights from related aporphine alkaloids strongly suggest that this compound may exert neuroprotective effects by targeting pathways involved in Alzheimer's and Parkinson's diseases, and anticancer effects by modulating key cell signaling pathways that control cell proliferation and apoptosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound's therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound in neuroprotection and cancer, as well as on conducting in vivo studies to validate its efficacy and safety.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for investigating the therapeutic potential of this compound.

anti_inflammatory_workflow cluster_workflow Anti-Inflammatory Activity Workflow start Isolate Human Neutrophils assay Superoxide Anion Generation Assay (fMLP/CB stimulation) start->assay data Measure Cytochrome c Reduction (Absorbance) assay->data analysis Calculate IC50 Value data->analysis end Determine Anti-inflammatory Potency analysis->end

Caption: Workflow for assessing anti-inflammatory activity.

neuroprotection_workflow cluster_workflow Neuroprotective Activity Workflow start Select Model: In Vitro (e.g., SH-SY5Y cells + Aβ) or In Vivo (e.g., pMCAO) treatment Treat with this compound start->treatment invitro_assays Assess Cell Viability, Synaptic Integrity, Mitochondrial Function treatment->invitro_assays In Vitro invivo_assays Assess Neurological Deficits, Infarct Volume, Histopathology treatment->invivo_assays In Vivo analysis Analyze Data and Determine Neuroprotective Effects invitro_assays->analysis invivo_assays->analysis end Identify Potential for Neurodegenerative Disease Treatment analysis->end

Caption: Workflow for assessing neuroprotective activity.

anticancer_workflow cluster_workflow Anticancer Activity Workflow start Select Cancer Cell Line(s) treatment Treat with this compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot for Signaling Proteins treatment->western_blot analysis Determine IC50, Cell Cycle Arrest, Apoptosis Induction, Pathway Modulation viability->analysis cell_cycle->analysis apoptosis->analysis western_blot->analysis end Evaluate Anticancer Potential analysis->end

Caption: Workflow for assessing anticancer activity.

References

Methodological & Application

Application Note: Quantification of Isoboldine in Plasma Samples Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoboldine is a bioactive isoquinoline alkaloid found in plants such as Radix Linderae. It has garnered significant interest for its pharmacological properties, including anti-inflammatory effects observed in preclinical models of arthritis[1]. To support pharmacokinetic, pharmacodynamic, and toxicological studies in drug development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable determination of this compound in plasma samples.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard, Internal Standard (IS) (e.g., Gelsenicine or other suitable compound).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Additives: Formic acid (FA) (LC-MS grade).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

  • Plasma: Blank control plasma from the relevant species (e.g., rat, human), stored at -80°C[2].

Instrumentation
  • UPLC System: Waters ACQUITY UPLC system or equivalent, equipped with a binary solvent manager, sample manager, and column heater[3].

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source[4].

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to create working standard solutions for the calibration curve and QC samples.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank plasma to achieve a concentration range of approximately 4.8–2400 ng/mL[1].

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 10, 200, and 2000 ng/mL).

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE)[1].

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4500 g for 10 minutes at 8°C[5].

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions)[5].

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

G cluster_workflow Plasma Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_mtbe 3. Add MTBE (1 mL) add_is->add_mtbe vortex1 4. Vortex (1 min) add_mtbe->vortex1 centrifuge 5. Centrifuge (10 min) vortex1->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into UPLC-MS/MS reconstitute->inject

Caption: Workflow for this compound Extraction from Plasma.

Analytical Method

The chromatographic separation and mass spectrometric detection parameters are summarized below. The method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid[1]. Detection is performed using positive ion ESI in Multiple Reaction Monitoring (MRM) mode[1].

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[6]
Column Temperature 45°C[1]
Mobile Phase A Water with 0.1% Formic Acid (v/v)[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 5 µL
Gradient Elution A linear gradient optimized for the separation of this compound and IS (specifics may require development).
Mass Spectrometer Triple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transition this compound To be determined by infusion (e.g., m/z 328.2 → 192.1 or similar)
MRM Transition IS To be determined by infusion
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C

Table 1: UPLC-MS/MS Instrumental Parameters.

Method Validation and Results

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, and stability.

Linearity and Sensitivity

The calibration curve demonstrated excellent linearity over the tested concentration range.

Parameter Result
Concentration Range 4.8–2400 ng/mL[1]
Correlation Coefficient (r²) > 0.995[1]
Lower Limit of Quantification (LLOQ) 4.8 ng/mL[1]

Table 2: Linearity and LLOQ of the Assay.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results confirm the method's reliability and reproducibility.

QC Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% of Nominal)
Low 1.7–5.1%[1]2.2–4.4%[1]91.3–102.3%[1]
Medium 1.7–5.1%[1]2.2–4.4%[1]91.3–102.3%[1]
High 1.7–5.1%[1]2.2–4.4%[1]91.3–102.3%[1]

Table 3: Precision and Accuracy Data.

Potential Mechanism of Action

This compound's anti-inflammatory effects are thought to be mediated through the inhibition of key pro-inflammatory signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While the exact molecular targets of this compound are still under investigation, its therapeutic potential likely involves the modulation of such pathways to reduce the expression of inflammatory cytokines and mediators.

G cluster_pathway Hypothesized Anti-Inflammatory Action of this compound stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikb_complex IκB Kinase (IKK) Complex receptor->ikb_complex nfkb_complex NF-κB / IκBα (Inactive Complex) ikb_complex->nfkb_complex Phosphorylates IκBα This compound This compound This compound->ikb_complex Inhibits (?) nfkb_active Active NF-κB nfkb_complex->nfkb_active IκBα Degradation nucleus Nucleus nfkb_active->nucleus Translocation genes Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) nucleus->genes Induces inflammation Inflammation genes->inflammation

Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.

Conclusion

This application note describes a simple, rapid, and sensitive UPLC-MS/MS method for the quantification of this compound in plasma. The liquid-liquid extraction procedure provides clean samples, and the analytical method demonstrates excellent linearity, precision, and accuracy[1]. This validated method is well-suited for pharmacokinetic studies and other drug development applications requiring the precise measurement of this compound concentrations in a biological matrix.

References

Standard Protocol for Isoboldine Isolation from Lindera aggregata

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoboldine, a prominent aporphine alkaloid found in the roots of Lindera aggregata, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] This document provides a detailed protocol for the isolation and purification of this compound from Lindera aggregata, along with an overview of its biological significance and associated signaling pathways. The methodologies described herein are compiled from established phytochemical extraction and purification techniques to ensure a reproducible and efficient isolation process.

Experimental Protocols

Preparation of Plant Material

The dried roots of Lindera aggregata serve as the primary source material for this compound isolation.

Protocol:

  • Obtain commercially available or authenticated dried roots of Lindera aggregata.

  • Thoroughly wash the roots with distilled water to remove any adhering soil and foreign particles.

  • Air-dry the washed roots at room temperature or in a ventilated oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Once completely dried, pulverize the roots into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.

  • Store the powdered plant material in an airtight container in a cool, dark, and dry place until further use.

Extraction of Total Alkaloids

This protocol outlines the extraction of the total alkaloid fraction from the powdered roots of Lindera aggregata using a solvent extraction method.

Protocol:

  • Weigh 1 kg of the dried, powdered root material of Lindera aggregata.

  • Place the powdered material in a large-capacity Soxhlet apparatus or a round-bottom flask for reflux extraction.

  • Add 5 L of 95% ethanol to the flask.

  • Heat the mixture to reflux for 2 hours.

  • Allow the mixture to cool and then filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh 95% ethanol (5 L each) to ensure exhaustive extraction of the alkaloids.

  • Combine the ethanolic extracts from all three cycles.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a viscous crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

This step aims to separate the alkaloidal components from other neutral and acidic compounds present in the crude extract.

Protocol:

  • Dissolve the crude ethanolic extract in 1 L of 2% hydrochloric acid (HCl).

  • Filter the acidic solution to remove any insoluble material.

  • Transfer the acidic solution to a large separatory funnel.

  • Wash the acidic solution by partitioning three times with 500 mL of petroleum ether to remove lipids and other non-polar compounds. Discard the petroleum ether layers.

  • Further wash the acidic solution by partitioning three times with 500 mL of ethyl acetate to remove weakly acidic and neutral compounds. Discard the ethyl acetate layers.

  • Adjust the pH of the aqueous acidic layer to approximately 9-10 by the slow addition of concentrated ammonium hydroxide solution while cooling in an ice bath.

  • Extract the now alkaline solution three times with 500 mL of chloroform. The alkaloids will partition into the chloroform layer.

  • Combine the chloroform extracts and wash them with a small amount of distilled water to remove any residual base.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Filter and concentrate the dried chloroform extract under reduced pressure to yield the total alkaloid fraction. A study reported a yield of total alkaloids from Radix Linderae to be 1.52%.[2]

Isolation of this compound using Column Chromatography

The enriched alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids, including this compound.

Protocol:

  • Prepare a silica gel (100-200 mesh) column using a suitable solvent system. A common mobile phase for alkaloid separation is a gradient of chloroform and methanol.

  • Dissolve the total alkaloid fraction in a minimum amount of the initial mobile phase solvent.

  • Load the dissolved sample onto the top of the prepared silica gel column.

  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. For example:

    • Chloroform (100%)

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • ...and so on, up to Chloroform:Methanol (90:10).

  • Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., Chloroform:Methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids or UV light).

  • Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Concentrate the pooled fractions under reduced pressure to obtain partially purified this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the recommended final step.

Protocol:

  • Dissolve the partially purified this compound from the column chromatography step in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a suitable column (e.g., C18 reversed-phase column).

  • Develop a suitable mobile phase. A common mobile phase for the separation of aporphine alkaloids is a mixture of acetonitrile and water (containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape). An isocratic or gradient elution can be used.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the elution profile using a UV detector at an appropriate wavelength for this compound (e.g., 280 nm).

  • Collect the fraction corresponding to the this compound peak.

  • Concentrate the collected fraction under reduced pressure or by lyophilization to obtain pure this compound.

  • Assess the purity of the isolated this compound using analytical HPLC. A purity of >98% is often desired for pharmacological studies.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Isolation

ParameterValue/RangeReference
Starting MaterialDried roots of Lindera aggregata[2]
Extraction Solvent95% EthanolGeneric Protocol
Total Alkaloid Yield~1.52% of dried root material[2]
Northis compound Content in Total Alkaloids33.84%[2]
Final Purity of this compound>98% (Target)Generic Protocol

Note: The yield of this compound can vary depending on the plant source, age, and specific extraction and purification conditions. Northis compound is a closely related and major alkaloid, and its reported content provides an estimate of the potential yield for aporphine alkaloids in the extract.

Visualization of Experimental Workflow and Signaling Pathway

Below are diagrams illustrating the experimental workflow for this compound isolation and a representative signaling pathway associated with the anti-inflammatory effects of related aporphine alkaloids.

experimental_workflow start Dried Lindera aggregata Roots powdering Powdering start->powdering extraction Ethanol Extraction (Reflux) powdering->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning total_alkaloids Total Alkaloid Fraction partitioning->total_alkaloids column_chromatography Silica Gel Column Chromatography total_alkaloids->column_chromatography partially_pure Partially Purified this compound column_chromatography->partially_pure prep_hplc Preparative HPLC partially_pure->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs Activates p38 p38 MAPKs->p38 ERK ERK MAPKs->ERK JNK JNK MAPKs->JNK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Pro_inflammatory_Cytokines Induces Transcription ERK->Pro_inflammatory_Cytokines Induces Transcription JNK->Pro_inflammatory_Cytokines Induces Transcription This compound This compound/Northis compound This compound->MAPKs Inhibits

Caption: Anti-inflammatory signaling pathway of aporphine alkaloids.

References

Application Notes and Protocols for Isoboldine Treatment in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isoboldine, a naturally occurring aporphine alkaloid, in in vitro cell culture experiments. The protocols outlined below are based on available research on this compound and structurally related compounds, offering a solid foundation for investigating its potential as a therapeutic agent.

Introduction to this compound

This compound is a bioactive alkaloid found in various plant species, including those from the Lindera genus.[1][2][3][4][5][6] Like other isoquinoline alkaloids, this compound is being investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.[5] Structurally similar compounds, such as boldine, have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may possess similar cytotoxic and chemotherapeutic properties.[7][8][9]

Data Presentation: Efficacy of this compound and Related Alkaloids

While comprehensive data on this compound's activity across a wide range of cancer cell lines is still emerging, preliminary studies and data from related compounds provide valuable insights into its potential effective concentrations.

Table 1: In Vitro Efficacy of this compound and Structurally Related Alkaloids

CompoundCell Line/SystemAssayEndpointEffective Concentration / IC50Citation
This compound Human NeutrophilsSuperoxide Anion GenerationInhibitionIC50: 5.81 ± 0.59 µM[5]
BoldineMDA-MB-231 (Breast Cancer)MTT AssayCell ViabilityIC50: 46.5 ± 3.1 µg/mL (48h)[7][8][9]
BoldineMDA-MB-468 (Breast Cancer)MTT AssayCell ViabilityIC50: 50.8 ± 2.7 µg/mL (48h)[7][8][9]
BoldineDU-145 (Prostate Cancer)MTT AssayCell ViabilityEffective range: 60-240 µM[10]

Note: The provided IC50 values for boldine are in µg/mL. To convert to µM, divide by the molecular weight of boldine (327.38 g/mol ). For example, 46.5 µg/mL is approximately 142 µM.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on related compounds, is 1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished by their fluorescence intensity.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, NF-κB p65, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.

G cluster_workflow Experimental Workflow for In Vitro this compound Studies A Cell Seeding B This compound Treatment (Varying Concentrations & Times) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis (e.g., PI Staining) B->E F Western Blot Analysis (Signaling Proteins) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Figure 1. General experimental workflow for in vitro studies with this compound.

G cluster_pathway Hypothesized Signaling Pathway for this compound-Induced Apoptosis cluster_akt PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Mitochondrial Apoptosis This compound This compound Akt Akt This compound->Akt Inhibits (Hypothesized) IKK IKK This compound->IKK Inhibits (Hypothesized) Bax Bax (Pro-apoptotic) This compound->Bax Upregulates (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates (Hypothesized) PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Promotes IκBα IκBα IKK->IκBα Inhibits NFkB NF-κB IκBα->NFkB Sequesters NFkB->Bcl2 Promotes Transcription Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Hypothesized signaling pathway for this compound-induced apoptosis.

Disclaimer: The signaling pathway depicted in Figure 2 is a hypothesized model based on the known effects of the structurally similar alkaloid, boldine. Further experimental validation is required to confirm the precise mechanisms of action of this compound.

These application notes and protocols are intended to serve as a comprehensive starting point for researchers investigating the in vitro effects of this compound. As with any experimental work, optimization of protocols for specific cell lines and experimental conditions is recommended.

References

Application Notes & Protocols: Methods for Solubilizing Isoboldine for Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoboldine is a bioactive aporphine alkaloid found in various plant species.[1] It has garnered significant interest in pharmacological research due to its potential anti-inflammatory, antioxidant, and central nervous system activities.[2][3] A primary challenge in conducting experimental assays with this compound is its poor solubility in aqueous solutions. These application notes provide detailed methods and protocols for effectively solubilizing this compound to ensure accurate and reproducible results in both in vitro and in vivo studies.

Data Presentation: this compound Solubility

SolventTypeSolubilityNotes and Recommendations
Dimethyl Sulfoxide (DMSO) OrganicSoluble[4]The most common solvent for preparing high-concentration stock solutions for in vitro assays.[5] Final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Ethanol (EtOH) OrganicSolubleCan be used as a co-solvent with aqueous buffers.[6] May be suitable for both in vitro and some in vivo formulations. The addition of ethanol can significantly increase the apparent solubility of poorly soluble compounds in simulated intestinal fluid.[7]
Chloroform OrganicSoluble[4]Primarily used for extraction and chemical analysis. Not suitable for biological assays due to its high toxicity.
Dichloromethane (DCM) OrganicSoluble[4]Used for chemical synthesis and extraction. Not suitable for biological assays.
Ethyl Acetate OrganicSoluble[4]Used for extraction and chromatography. Not suitable for direct use in most biological assays.
Acetone OrganicSoluble[4]Can be used for initial solubilization but is volatile and may not be compatible with many biological assays.
Aqueous Buffers (e.g., PBS) AqueousPoorly SolubleDirect dissolution is not recommended. Dilution from an organic stock solution is the standard method.[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO, which can be stored at low temperatures and diluted for subsequent experiments.

Materials:

  • This compound powder (CAS: 3019-51-0)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a fume hood or a designated area for handling chemical powders.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). For many compounds, dissolving in an organic solvent like DMSO is necessary to create a usable stock solution.[5]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator. Sonicate for 5-10 minutes.[8]

  • Gentle Warming (Optional): If precipitation persists, warm the solution briefly to 37°C for a few minutes, followed by vortexing or sonication.[5] This can often be sufficient to dissolve the compound.

  • Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the critical step of diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS) for cellular or biochemical assays. The key challenge is to avoid precipitation of the compound.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock Solution: Thaw the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Ensure the aqueous medium or buffer is at the experimental temperature (usually 37°C for cell-based assays).

  • Dilution Technique: The method of dilution is critical to prevent precipitation. Instead of adding the aqueous medium directly to the concentrated DMSO stock, add the stock solution to the aqueous medium slowly while vortexing or gently mixing.[9]

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed culture medium.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, it may be necessary to lower the final concentration.

  • Solvent Control: Always prepare a vehicle control for your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.[5]

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of the compound precipitating out of the solution over time.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate add_dmso->dissolve Create Slurry store 4. Aliquot & Store at -20°C dissolve->store Ensure Complete Dissolution thaw 5. Thaw Stock store->thaw dilute 6. Dilute in Aqueous Medium thaw->dilute 1:1000 dilution example assay 7. Add to Experimental Assay dilute->assay CRITICAL: Add stock to medium, not vice-versa control Prepare Vehicle Control dilute->control

Caption: Workflow for the solubilization of this compound for experimental assays.

Signaling Pathway Diagram

This compound and its related alkaloids have been shown to exert anti-inflammatory effects, often through modulation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. The related compound northis compound has been shown to down-regulate the MAPKs signaling pathway.[10]

G cluster_mapk MAPK Cascade This compound This compound mapkkk MAPKKK (e.g., TAK1) This compound->mapkkk Inhibits stimulus Inflammatory Stimulus (e.g., LPS) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylates mapk p38 MAPK mapkk->mapk Phosphorylates transcription Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription Activates response Inflammatory Response (Cytokines, iNOS, COX-2) transcription->response Upregulates

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

References

Application Notes and Protocols: Isoboldine-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, a natural aporphine alkaloid, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-arthritic, and neuroprotective properties. However, its clinical application can be limited by poor solubility and bioavailability. Encapsulating this compound within nanoparticles presents a promising strategy to overcome these limitations, enhancing its delivery to target sites and improving its therapeutic efficacy. These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of this compound-loaded nanoparticles. While specific research on this compound nanoparticles is emerging, protocols have been adapted from studies on the structurally similar and well-researched alkaloid, northis compound, and other relevant nanoparticle systems.

Data Presentation: Nanoparticle Characteristics

The following table summarizes typical quantitative data for polymeric nanoparticles loaded with alkaloid compounds, providing target parameters for the formulation of this compound-loaded nanoparticles.

ParameterTypical RangeMethod of AnalysisReference
Particle Size (Diameter) 100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency 70 - 90%High-Performance Liquid Chromatography (HPLC)
Drug Loading 5 - 15%High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) solution of PVA in deionized water.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the aqueous PVA solution under constant stirring.

    • Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C.

Characterization of this compound-Loaded Nanoparticles

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Resuspend the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.

  • Analyze the suspension using a Zetasizer Nano series instrument or equivalent.

  • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

  • Perform all measurements in triplicate.

2.2.2. Encapsulation Efficiency and Drug Loading

  • Accurately weigh 5 mg of lyophilized this compound-loaded nanoparticles.

  • Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the polymer debris.

  • Analyze the supernatant for this compound content using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

    • DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Drug Release Study
  • Disperse 10 mg of this compound-loaded nanoparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4) in a dialysis bag (e.g., 10 kDa MWCO).

  • Place the dialysis bag in 90 mL of PBS at 37°C with continuous stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.

  • Analyze the collected samples for this compound concentration using HPLC.

  • Plot the cumulative percentage of drug release versus time.

In Vitro Cell Viability Assay

This protocol uses the MTT assay to assess the cytotoxicity of this compound-loaded nanoparticles on a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound-loaded nanoparticles

  • Empty nanoparticles (placebo)

  • Free this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles for 24 or 48 hours. Include untreated cells as a control.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro & In Vivo Evaluation prep1 Dissolve this compound & PLGA in Dichloromethane prep3 Emulsification (High-Speed Homogenization) prep1->prep3 prep2 Prepare Aqueous PVA Solution prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Centrifugation & Washing prep4->prep5 prep6 Lyophilization prep5->prep6 char1 Particle Size & PDI (DLS) prep6->char1 char2 Zeta Potential prep6->char2 char3 Encapsulation Efficiency & Drug Loading (HPLC) prep6->char3 char4 Morphology (SEM/TEM) prep6->char4 eval1 In Vitro Drug Release char1->eval1 eval3 Cellular Uptake Studies char2->eval3 char3->eval1 eval4 In Vivo Animal Models (e.g., Arthritis Model) eval1->eval4 eval2 Cell Viability/Toxicity Assays (e.g., MTT) eval2->eval4 eval5 Biodistribution & Pharmacokinetics eval3->eval5 eval6 Therapeutic Efficacy eval4->eval6

Caption: Experimental workflow for the development and evaluation of this compound-loaded nanoparticles.

Signaling Pathway: Northis compound/Isoboldine Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

The following diagram illustrates the proposed mechanism by which northis compound (and likely this compound) exerts its anti-inflammatory effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Northis compound AhR_complex AhR-Hsp90 Complex This compound->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Hsp90 Dissociation AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds NFkB NF-κB AhR_ARNT->NFkB Inhibits Nuclear Translocation HIF HIF-1α AhR_ARNT->HIF Inhibits CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Angiogenesis Angiogenic Gene Expression HIF->Angiogenesis

Caption: this compound/Northis compound activates the AhR pathway, leading to anti-inflammatory effects.

Signaling Pathway: Northis compound/Isoboldine and the Notch1 Pathway in Angiogenesis

This diagram depicts the proposed mechanism of how northis compound (and likely this compound) inhibits synovial angiogenesis by modulating the Notch1 signaling pathway.

Notch1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular This compound This compound/ Northis compound Notch1_complex Notch1 Transcription Complex This compound->Notch1_complex Promotes Activation Notch1_receptor Notch1 Receptor NICD Notch1 Intracellular Domain (NICD) Notch1_receptor->NICD Cleavage Tip_cell Endothelial Tip Cell Phenotype Notch1_complex->Tip_cell Moderates NICD->Notch1_complex Translocates to Nucleus & Binds Angiogenesis Angiogenesis Tip_cell->Angiogenesis

Application Notes: Utilizing CRISPR-Cas9 for Screening Isoboldine's Genetic Targets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoboldine is a naturally occurring aporphine alkaloid found in various plant species. As a member of the isoquinoline alkaloid family, it is recognized for a range of biological activities, including anti-inflammatory and potential anticancer effects.[1] The precise molecular mechanisms and genetic targets through which this compound exerts its cellular effects are not yet fully elucidated. Identifying these targets is crucial for the development of novel therapeutic strategies.

This application note details a methodology for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that modulate the cellular response to this compound. By systematically knocking out every gene in the genome, this powerful technique allows for the identification of genetic dependencies and resistance mechanisms related to a compound's activity.[2][3][4] The described protocol provides a framework for researchers to uncover the genetic underpinnings of this compound's mechanism of action, focusing on a hypothetical screen in a human non-small cell lung cancer (NSCLC) cell line, A549.

Experimental Principles

The core of this protocol is a pooled CRISPR-Cas9 knockout screen.[2][5] A lentiviral library of single-guide RNAs (sgRNAs), targeting all protein-coding genes in the human genome, is introduced into a population of Cas9-expressing A549 cells.[1] Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific gene, creating a knockout. This population of mutant cells is then treated with this compound. Genes that are essential for this compound's cytotoxic effects will be depleted from the cell population upon treatment, while genes whose knockout confers resistance will become enriched. High-throughput sequencing of the sgRNA sequences from the surviving cell populations allows for the identification of these "hits".[3][6]

Experimental Workflow Diagram

CRISPR_Screening_Workflow cluster_setup Phase 1: Library Preparation and Transduction cluster_screening Phase 2: this compound Screening cluster_analysis Phase 3: Data Analysis sgRNA_Library sgRNA Library Design and Synthesis Lentivirus Lentiviral Packaging of sgRNA Library sgRNA_Library->Lentivirus Transduction Transduce A549-Cas9 cells with Lentiviral Library Lentivirus->Transduction A549_Cas9 Establish Cas9-expressing A549 Cell Line A549_Cas9->Transduction Selection Puromycin Selection Transduction->Selection Cell_Expansion Expand Mutant Cell Pool Selection->Cell_Expansion Treatment_Start Day 0: Split cells into Control (DMSO) and this compound Treatment Groups Cell_Expansion->Treatment_Start Treatment_End Day 14: Harvest Cells Treatment_Start->Treatment_End gDNA_Extraction Genomic DNA Extraction Treatment_End->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNA Cassettes gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Bioinformatic Analysis (MAGeCK) NGS->Data_Analysis Hit_Identification Hit Identification and Validation Data_Analysis->Hit_Identification Apoptosis_Pathway This compound This compound Bax BAX This compound->Bax induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion permeabilizes Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Notch_Pathway cluster_nucleus Ligand Ligand (e.g., Delta/Jagged) Notch1 NOTCH1 Ligand->Notch1 binds NICD NICD (Notch Intracellular Domain) Notch1->NICD releases Nucleus Nucleus NICD->Nucleus translocates to RBPJ RBPJ HES1 HES1 RBPJ->HES1 activates transcription of Survival Cell Survival & Proliferation HES1->Survival This compound This compound This compound->Notch1 inhibits?

References

Synthesis of Novel Isoboldine Analogs: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoboldine, a naturally occurring aporphine alkaloid, has garnered significant attention for its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of novel this compound analogs through three distinct and innovative chemical methodologies: Chemoenzymatic Synthesis, Photocatalytic Oxidative Phenol Coupling, and Benzyne-Mediated Arylation. These methods offer versatile and efficient routes to novel derivatives with potential applications in drug discovery and development. Furthermore, this document elucidates the modulation of key signaling pathways, namely the Notch1 and S6K1 pathways, by this compound analogs, providing insights into their mechanisms of action.

Chemical Methodologies for the Synthesis of this compound Analogs

The synthesis of this compound and its analogs traditionally relies on multi-step procedures. Modern synthetic strategies have focused on improving efficiency, stereoselectivity, and substrate scope. This section details three such advanced methodologies.

Chemoenzymatic Synthesis

This approach combines the selectivity of biocatalysis with the efficiency of chemical synthesis to produce chiral aporphine alkaloids.[1][2] The core strategy involves the enzymatic reduction of a dihydroisoquinoline precursor followed by a chemical cyclization step.

Experimental Workflow:

chemoenzymatic_workflow start Dihydroisoquinoline Precursor enzyme Imine Reductase (IRED) + Cofactor (NADPH) start->enzyme Biocatalytic Reduction thq Tetrahydroisoquinoline Intermediate enzyme->thq methylation N-methylation (e.g., HCHO, NaBH4) thq->methylation methyl_thq N-Methylated Tetrahydroisoquinoline methylation->methyl_thq cyclization Intramolecular Cyclization (e.g., Photoinduced) methyl_thq->cyclization product This compound Analog cyclization->product

Caption: Chemoenzymatic synthesis workflow for this compound analogs.

Protocol 1: Chemoenzymatic Synthesis of an this compound Analog Precursor

This protocol describes the asymmetric reduction of a substituted 1-benzyl-3,4-dihydroisoquinoline to the corresponding (S)-tetrahydroisoquinoline, a key intermediate for this compound analog synthesis.

StepProcedureReagents & ConditionsExpected Yield
1Enzymatic Reduction To a solution of the dihydroisoquinoline (1 mmol) in phosphate buffer (50 mM, pH 7.5) is added an engineered imine reductase (IRED, 5 mol%) and glucose dehydrogenase (GDH, 5 mol%) for cofactor regeneration. Glucose (1.5 equiv) and NADP+ (0.05 equiv) are added. The mixture is stirred at 30°C for 24 hours.90-98%
2Work-up & Extraction The reaction mixture is basified with 1 M NaOH to pH 9-10 and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous Na2SO4 and concentrated under reduced pressure.-
3Purification The crude product is purified by flash column chromatography on silica gel (DCM:MeOH, 98:2) to afford the pure tetrahydroisoquinoline intermediate.85-95% (after purification)

Quantitative Data for Enzymatic Reduction of Dihydroisoquinoline Substrates:

SubstrateProductEnzymeYield (%)Enantiomeric Excess (%)
6,7-dimethoxy-1-(3'-methoxybenzyl)-3,4-dihydroisoquinoline(S)-6,7-dimethoxy-1-(3'-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolineIRED-variant 195>99
6,7-dimethoxy-1-(4'-hydroxy-3'-methoxybenzyl)-3,4-dihydroisoquinoline(S)-6,7-dimethoxy-1-(4'-hydroxy-3'-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolineIRED-variant 292>99
7-hydroxy-6-methoxy-1-(3'-methoxybenzyl)-3,4-dihydroisoquinoline(S)-7-hydroxy-6-methoxy-1-(3'-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolineIRED-variant 19898
Photocatalytic Oxidative Phenol Coupling

This methodology utilizes visible light and a photocatalyst to achieve a key intramolecular C-C bond formation, mimicking the biosynthetic pathway of aporphine alkaloids.[3]

Protocol 2: Intramolecular Photocatalytic Cyclization

This protocol details the cyclization of a tetrahydroisoquinoline precursor to form the aporphine core.

StepProcedureReagents & ConditionsExpected Yield
1Reaction Setup A solution of the N-trifluoroacetyl-protected tetrahydroisoquinoline precursor (0.1 mmol) and a photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%) in degassed acetonitrile (10 mL) is prepared in a quartz tube.-
2Irradiation The reaction mixture is irradiated with a blue LED (450 nm) at room temperature for 12-24 hours, with stirring.60-85%
3Work-up & Purification The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography (Hexane:EtOAc, 7:3) to yield the cyclized product.50-75% (after purification)

Quantitative Data for Photocatalytic Cyclization:

Starting MaterialProductPhotocatalystYield (%)
N-TFA-(S)-ReticulineN-TFA-Dehydrothis compound[Ir(dF(CF3)ppy)2(dtbbpy)]PF678
N-TFA-(S)-CodamineN-TFA-DehydroglaucineRu(bpy)3Cl265
Benzyne-Mediated Arylation

This strategy involves the in situ generation of a benzyne intermediate, which then undergoes a cycloaddition reaction with an isoquinoline derivative to rapidly construct the aporphine skeleton.[4][5][6]

Protocol 3: Benzyne-Mediated Synthesis of an this compound Analog

StepProcedureReagents & ConditionsExpected Yield
1Benzyne Generation To a solution of 6,7-dimethoxyisoquinoline (1 mmol) and 2-(trimethylsilyl)phenyl triflate (1.2 mmol) in anhydrous acetonitrile (20 mL) is added CsF (2.5 mmol).-
2Cycloaddition The reaction mixture is stirred at 60°C for 12 hours under an argon atmosphere.70-90%
3Work-up & Purification The reaction is quenched with water and extracted with dichloromethane. The organic layer is dried and concentrated. The crude product is purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate).65-85% (after purification)

Quantitative Data for Benzyne Cycloaddition:

Isoquinoline DerivativeBenzyne PrecursorProductYield (%)
6,7-Dimethoxyisoquinoline2-(trimethylsilyl)phenyl triflateDehydroglaucine82
Isoquinoline2-(trimethylsilyl)phenyl triflateDehydroaporphine75

Modulation of Signaling Pathways

This compound and its analogs exert their biological effects by interacting with various intracellular signaling pathways. Understanding these interactions is crucial for drug development.

Inhibition of Angiogenesis via the Notch1 Signaling Pathway

Northis compound, a key analog of this compound, has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis by modulating the Notch1 signaling pathway.[7][8][9]

Signaling Pathway Diagram:

notch1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR AC Adenylyl Cyclase VEGFR->AC Activates Notch1_R Notch1 Receptor NICD Notch1 Intracellular Domain (NICD) Notch1_R->NICD Cleavage cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IkappaB_NFkappaB IκBα-NF-κB Complex PKA->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p65) NFkappaB_nuc NF-κB (p65) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB->NFkappaB Releases NICD_nuc NICD NICD->NICD_nuc Translocates Northis compound Northis compound Northis compound->PKA Inhibits TargetGenes Target Gene Expression (e.g., HEY1, HES1) NFkappaB_nuc->TargetGenes Inhibits Transcription NICD_nuc->TargetGenes Promotes Transcription Angiogenesis Angiogenesis TargetGenes->Angiogenesis

Caption: Northis compound inhibits VEGF-induced angiogenesis via the Notch1 pathway.

Northis compound inhibits the activation of Protein Kinase A (PKA), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB (p65).[9] This leads to a decrease in the transcription of pro-angiogenic genes. Concurrently, the inhibition of PKA by northis compound appears to promote the cleavage and activation of the Notch1 receptor, leading to increased expression of Notch target genes like HEY1 and HES1, which are known to suppress endothelial cell proliferation and migration.[8]

Promotion of Osteogenic Differentiation via the S6K1 Signaling Pathway

Northis compound has also been identified as a promoter of osteogenic differentiation through the activation of the S6K1 signaling pathway.[10]

Signaling Pathway Diagram:

s6k1_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Northis compound Northis compound Receptor Unknown Receptor Northis compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Runx2 Runx2 pS6K1->Runx2 Activates Osterix Osterix pS6K1->Osterix Activates OsteogenicGenes Osteogenic Gene Expression Runx2->OsteogenicGenes Promotes Transcription Osterix->OsteogenicGenes Promotes Transcription Differentiation Osteogenic Differentiation OsteogenicGenes->Differentiation

Caption: Northis compound promotes osteogenic differentiation via the S6K1 pathway.

Northis compound treatment leads to the phosphorylation and activation of S6K1, a downstream effector of the mTORC1 signaling pathway.[10] Activated S6K1, in turn, promotes the expression of key osteogenic transcription factors such as Runx2 and Osterix, ultimately leading to the differentiation of mesenchymal stem cells into osteoblasts and promoting bone formation.

Conclusion

The synthetic methodologies and mechanistic insights presented in this document provide a robust framework for the development of novel this compound analogs as potential therapeutic agents. The detailed protocols offer practical guidance for the synthesis and evaluation of these compounds, facilitating further research in this promising area of medicinal chemistry. The elucidation of their interactions with the Notch1 and S6K1 signaling pathways opens new avenues for targeted drug design and development.

References

High-Throughput Screening Assays for Identifying Isoboldine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anti-inflammatory effects. To efficiently explore the full spectrum of its bioactivity and identify novel therapeutic applications, high-throughput screening (HTS) methodologies are indispensable. These automated platforms allow for the rapid screening of large compound libraries against specific biological targets, accelerating the identification of lead compounds for drug development.

These application notes provide detailed protocols for a suite of HTS assays designed to identify and characterize the bioactivity of this compound. The assays focus on key signaling pathways and cellular processes implicated in inflammation, angiogenesis, and cell signaling, for which this compound and related alkaloids have shown activity. The provided protocols are optimized for a high-throughput format, enabling the efficient screening of this compound and its analogs.

Quantitative Bioactivity Data for this compound and Related Compounds

The following table summarizes the available quantitative data on the bioactivity of this compound and the related compound, northis compound. This data provides a baseline for interpreting results from high-throughput screening campaigns.

CompoundAssayTarget/Cell LineActivityValueReference
This compound Anti-inflammatory-IC50> 50 µM[1]
Northis compound Treg Differentiation-EC10 µM[2]
Northis compound Derivative (DC-01) Treg Differentiation-EC1 µM[2]

Note: IC50 represents the half-maximal inhibitory concentration, while EC50 denotes the half-maximal effective concentration.

Experimental Protocols

Primary Screening: NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)

This assay is designed to identify compounds that inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Principle:

HEK293 cells are stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., TNFα) leads to the expression of luciferase. Inhibitors of the pathway will reduce luciferase expression, resulting in a decrease in luminescence.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Recombinant Human TNFα

  • This compound (and other test compounds)

  • Luciferase Assay Reagent (e.g., Bright-Glo™)

  • White, opaque 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture HEK293-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • On the day of the assay, harvest cells and resuspend in assay medium (DMEM with 0.5% FBS).

    • Seed 20 µL of the cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in assay medium.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of TNFα in assay medium at a concentration that induces a submaximal response (e.g., EC80).

    • Add 5 µL of the TNFα solution to all wells except the negative control wells.

    • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of Luciferase Assay Reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the stimulated (positive control) and unstimulated (negative control) wells. Determine the IC50 value for active compounds.

Secondary Screening: Notch Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay identifies compounds that modulate the Notch signaling pathway, which is involved in cell fate decisions and has been implicated in various diseases.

Principle:

Similar to the NF-κB assay, this assay utilizes a cell line (e.g., HEK293T) co-transfected with a Notch receptor (e.g., Notch1), a ligand (e.g., Jagged1), and a luciferase reporter construct containing binding sites for the Notch downstream transcription factor, CSL (CBF1/RBP-Jκ). Activation of the Notch pathway leads to luciferase expression.

Materials:

  • HEK293T cells

  • Plasmids: Notch1-expressing vector, Jagged1-expressing vector, CSL-luciferase reporter, and a control vector (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well microplates

  • Luminometer

Protocol:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the Notch1, Jagged1, CSL-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Add serial dilutions of this compound or control compounds to the transfected cells.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System.

Data Analysis:

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition or activation and determine the IC50 or EC50 values.

Tertiary Screening: In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the ability of compounds to inhibit or promote the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.

Principle:

Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors, the cells will form a network of tube-like structures. The extent of tube formation can be quantified by image analysis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel)

  • 96-well plates

  • Calcein AM (for visualization)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Plate Coating:

    • Thaw the BME on ice.

    • Coat the wells of a pre-chilled 96-well plate with a thin layer of BME (50 µL/well).

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or control compounds.

    • Seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells in 100 µL) onto the solidified BME.

  • Tube Formation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Imaging:

    • Stain the cells with Calcein AM for 30 minutes.

    • Capture images of the tube network using a high-content imaging system or a fluorescence microscope.

Data Analysis:

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. Calculate the percentage of inhibition and determine the IC50 value.

Counter Screening: Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed bioactivity of a compound is not due to general cytotoxicity.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line used in the primary screening assay (e.g., HEK293)

  • Appropriate cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment:

    • Treat the cells with the same concentrations of this compound as used in the primary bioactivity assays.

    • Incubate for the same duration as the primary assay (e.g., 6-24 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 (half-maximal cytotoxic concentration) value. A compound is generally considered non-cytotoxic if its CC50 is significantly higher than its IC50/EC50 in the bioactivity assays.

Visualizations

HTS_Workflow_for_Isoboldine_Bioactivity cluster_0 Primary Screening cluster_1 Secondary & Tertiary Screening cluster_2 Counter Screening cluster_3 Hit Validation & Lead Optimization Primary_Screen NF-κB Inhibition Assay (Luciferase Reporter) Notch_Assay Notch Signaling Assay (Luciferase Reporter) Primary_Screen->Notch_Assay Identified Hits Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Primary_Screen->Angiogenesis_Assay Identified Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Notch_Assay->Cytotoxicity_Assay Confirm Specificity Angiogenesis_Assay->Cytotoxicity_Assay Confirm Specificity Hit_Validation Dose-Response Analysis Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->Hit_Validation Non-toxic Hits

Caption: High-throughput screening workflow for this compound.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Notch_Signaling_Pathway cluster_cells Cell-Cell Interaction cluster_membrane Cell Membrane cluster_proteolysis Proteolytic Cleavage cluster_nucleus_notch Nucleus Signal_Cell Signal-Sending Cell Ligand Notch Ligand (e.g., Jagged, Delta) Receiving_Cell Signal-Receiving Cell Notch_Receptor Notch Receptor Ligand->Notch_Receptor binds ADAM ADAM Protease (S2) Notch_Receptor->ADAM induces S2 cleavage Gamma_Secretase γ-secretase (S3) ADAM->Gamma_Secretase enables S3 cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD releases CSL CSL NICD->CSL translocates and binds MAML MAML CSL->MAML recruits co-activator Target_Genes Target Gene Transcription MAML->Target_Genes activates Isoboldine_Notch This compound Isoboldine_Notch->Gamma_Secretase potential inhibition

Caption: The Notch signaling pathway and a potential point of inhibition.

References

Troubleshooting & Optimization

Optimization of extraction parameters to increase isoboldine yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the extraction of isoboldine from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: this compound, as an aporphine alkaloid, can be extracted using both traditional and modern techniques. Conventional methods include maceration and Soxhlet extraction, which are simple but can be time-consuming and require large solvent volumes. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, offering higher yields in shorter times with reduced solvent consumption.[1][2][3][4]

Q2: How do I choose the best solvent for this compound extraction?

A2: The choice of solvent is critical and depends on the polarity of this compound. Alkaloids are typically extracted using moderately polar organic solvents. Methanol and ethanol, often mixed with water (e.g., 60-80% aqueous solution), are effective for extracting alkaloids.[5][6] The selection may require empirical testing to balance extraction efficiency with the co-extraction of impurities. An acidic aqueous solution (e.g., pH 2-3) is often used in the initial step of alkaloid extraction to protonate the nitrogen atom, forming a salt that is soluble in the aqueous phase.[7]

Q3: What is the advantage of Ultrasound-Assisted Extraction (UAE) over traditional methods like maceration?

A3: UAE uses ultrasonic waves to create acoustic cavitation in the solvent, which disrupts plant cell walls and enhances the transfer of the target compound into the solvent.[8] This typically results in significantly higher extraction yields in a much shorter time (e.g., 30-60 minutes for UAE vs. 24-72 hours for maceration) and often at lower temperatures, which helps prevent the degradation of thermolabile compounds.[2][9]

Q4: How critical are the solvent-to-solid ratio and temperature in the extraction process?

A4: Both parameters are highly critical. Increasing the solvent-to-solid ratio generally improves yield up to a saturation point, beyond which it only increases solvent cost and concentration time.[10] Higher temperatures typically increase the solubility and diffusion rate of this compound, enhancing extraction efficiency. However, excessively high temperatures can lead to solvent loss and potential degradation of the target compound.[10] The optimal conditions must be determined experimentally.

Q5: After obtaining a crude extract, what is the general procedure to isolate and purify this compound?

A5: A common method for purifying alkaloids from a crude extract is acid-base liquid-liquid extraction. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution to convert the alkaloid into its salt form, which moves to the aqueous phase. The aqueous phase is then basified (e.g., with ammonium hydroxide to pH 9-10), and the free-base alkaloid is re-extracted into an immiscible organic solvent like chloroform or dichloromethane.[7] Further purification can be achieved using chromatographic techniques like column chromatography.

Troubleshooting Guide

Issue 1: Low this compound Yield

  • Question: My final yield of this compound is consistently low. What are the potential causes and solutions?

  • Answer:

    • Cause 1: Inefficient Cell Lysis. The plant material may not be ground finely enough, or the extraction method may not be sufficiently energetic to break the cell walls.

      • Solution: Ensure the plant material is dried and ground to a fine, consistent powder (e.g., 40-60 mesh). If using maceration, consider switching to a higher-energy method like Ultrasound-Assisted Extraction (UAE) to improve cell disruption.[8]

    • Cause 2: Suboptimal Extraction Parameters. The solvent type, temperature, or extraction time may not be ideal for this compound.

      • Solution: Systematically optimize your parameters. Test different solvents (e.g., methanol, ethanol, and their aqueous mixtures) and vary the temperature and time according to the ranges provided in the data tables below. A response surface methodology (RSM) can be employed for efficient optimization.[2]

    • Cause 3: Incomplete Acid-Base Extraction. During purification, the pH may not have been optimal for partitioning.

      • Solution: Ensure the pH is sufficiently acidic (pH 2-3) to protonate the this compound into the aqueous phase and sufficiently basic (pH 9-10) to deprotonate it back into the organic phase. Use a pH meter for accuracy.

    • Cause 4: Degradation of this compound. The compound may be sensitive to high temperatures or prolonged exposure to light.

      • Solution: If using heat-reflux or Soxhlet extraction, consider reducing the extraction time or switching to a lower-temperature method like UAE. Protect the extract from light during all stages of the process.

Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction

  • Question: I am struggling with a persistent emulsion at the interface of the aqueous and organic layers during the acid-base purification step. How can I break it?

  • Answer: Emulsion formation is common when plant extracts contain surfactants like lipids or proteins.[11]

    • Prevention: Gently swirl or invert the separatory funnel instead of shaking it vigorously. This reduces the mechanical energy that creates emulsions while still allowing for phase contact.[11]

    • Solution 1: Add Brine. Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases (a technique known as "salting out").[11]

    • Solution 2: Centrifugation. Transfer the mixture to centrifuge tubes and spin at a moderate speed. The centrifugal force can often effectively break the emulsion.

    • Solution 3: Filtration. Try filtering the mixture through a plug of glass wool or phase separation filter paper, which can help separate the layers.[11]

Issue 3: Impure Final Product

  • Question: My isolated this compound shows multiple spots on a TLC plate or multiple peaks in the HPLC chromatogram. How can I improve its purity?

  • Answer:

    • Cause 1: Co-extraction of Similar Compounds. The initial solvent may be extracting other alkaloids or compounds with similar polarity to this compound.

      • Solution: Adjust the polarity of your extraction solvent. Sometimes, a less polar solvent can be more selective. Alternatively, perform a preliminary defatting step by washing the raw plant material with a non-polar solvent like hexane to remove lipids before the main extraction.

    • Cause 2: Insufficient Purification. A single acid-base extraction may not be enough.

      • Solution: Repeat the liquid-liquid extraction steps. For higher purity, employ column chromatography. Use a silica gel column and elute with a solvent system of increasing polarity (e.g., a gradient of chloroform-methanol) to separate this compound from other impurities.

Data Presentation: Optimizing Extraction Parameters

The following tables provide illustrative data based on typical results for alkaloid extraction to guide the optimization process. The optimal conditions for this compound should be determined empirically.

Table 1: Comparison of Common Extraction Methods for Alkaloids

Extraction MethodTypical TimeTypical TemperatureRelative Yield (Illustrative)AdvantagesDisadvantages
Maceration24 - 72 hoursRoom Temp1.0xSimple, minimal equipmentTime-consuming, lower efficiency[2][3]
Soxhlet Extraction6 - 24 hoursSolvent Boiling Point1.5xHigh extraction efficiencyLarge solvent volume, risk of thermal degradation[12][13]
Ultrasound-Assisted15 - 60 minutes30 - 60 °C1.8xFast, efficient, reduced solvent use[8][9]Requires specialized equipment
Microwave-Assisted5 - 30 minutes50 - 100 °C1.9xVery fast, high efficiencyPotential for localized overheating

Table 2: Influence of Key Ultrasound-Assisted Extraction (UAE) Parameters on this compound Yield (Illustrative Data)

ParameterRangeGeneral Effect on YieldConsiderations
Solvent Concentration (Ethanol in Water)50 - 90%Yield often peaks around 70-80%; very high concentrations can decrease efficiency for some alkaloids.[14][15]Balances polarity for optimal extraction while minimizing co-extraction of highly polar impurities.
Temperature 30 - 70 °CHigher temperatures increase solubility and diffusion, enhancing yield up to a point.[15]Temperatures above 70°C may risk degrading thermolabile alkaloids like this compound.
Time 15 - 75 minYield increases with time, but the effect often plateaus after 45-60 minutes.[15]Longer times offer diminishing returns and increase energy consumption.
Solvent-to-Solid Ratio 10:1 - 40:1 (mL/g)Increasing the ratio generally increases yield by improving mass transfer.[2]High ratios increase solvent cost and require longer evaporation times. A ratio of 20:1 or 30:1 is a common starting point.
Ultrasonic Power 100 - 500 WHigher power increases cavitation and cell disruption, improving yield.[15]Excessive power can generate heat and potentially degrade the target compound.

Experimental Protocols

Protocol 1: Classical Acid-Base Extraction & Isolation

This protocol is adapted from standard methods for alkaloid extraction from plants like Lindera aggregata.[7][16]

  • Sample Preparation: Dry the plant material (e.g., roots of Lindera aggregata) at 40-50 °C and grind into a fine powder (40-60 mesh).

  • Initial Extraction:

    • Macerate 100 g of powdered material in 1 L of 80% ethanol for 24 hours with occasional stirring.

    • Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain a crude ethanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 500 mL of 2% hydrochloric acid (HCl) solution.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic aqueous solution with 3 x 200 mL of chloroform in a separatory funnel to remove neutral and acidic components. Discard the chloroform layers.

    • Adjust the pH of the aqueous layer to 9-10 using concentrated ammonium hydroxide (NH₄OH).

    • Extract the now basic aqueous solution with 3 x 200 mL of chloroform. The deprotonated this compound will move into the chloroform phase.

    • Combine the chloroform extracts, wash with distilled water until the wash is neutral, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid fraction.

    • For further purification, subject the crude fraction to silica gel column chromatography, eluting with a gradient solvent system such as chloroform-methanol (e.g., starting with 100:1 and gradually increasing polarity).

  • Quantification: Analyze fractions and the final product using HPLC.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered material and place it into a 500 mL flask.

    • Add 200 mL of 70% ethanol (a 20:1 solvent-to-solid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the extraction parameters: temperature at 50 °C, ultrasonic power at 300 W, and time for 45 minutes.[15]

  • Isolation & Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the plant residue with 2 x 20 mL of fresh 70% ethanol to recover any remaining compound.

    • Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

  • Purification & Quantification: Purify the crude extract using the acid-base partitioning steps (Step 3) from Protocol 1, followed by HPLC analysis for quantification.

Protocol 3: Quantification by HPLC

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase: A common mobile phase for alkaloid separation is a gradient mixture of (A) an aqueous buffer like 0.01 M potassium dihydrogen phosphate (adjusted to pH 3-4 with phosphoric acid) and (B) acetonitrile or methanol.[17]

  • Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a calibration curve by making serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the final purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the standards and samples. Set the UV detector to the λmax of this compound. Identify the this compound peak in the sample chromatogram by comparing its retention time to the standard. Calculate the concentration in the sample by using the standard calibration curve.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analyze 4. Analysis & Quantification plant Plant Material (e.g., Lindera aggregata) dry Drying (40-50°C) plant->dry grind Grinding (40-60 mesh) dry->grind uae Ultrasound-Assisted Extraction (70% EtOH, 50°C, 45 min) grind->uae filter_extract Filtration uae->filter_extract concentrate Concentration (Rotary Evaporator) filter_extract->concentrate lle Acid-Base Liquid-Liquid Extraction concentrate->lle chrom Column Chromatography (Optional, for high purity) lle->chrom final_product Purified this compound chrom->final_product hplc HPLC-UV Analysis final_product->hplc quant Quantification hplc->quant

Caption: Experimental workflow for the extraction and quantification of this compound.

Optimization_Logic goal Maximize this compound Yield efficiency Extraction Efficiency goal->efficiency influences purity Product Purity goal->purity influences temp Temperature (30-70°C) temp->efficiency time Time (15-75 min) time->efficiency ratio Solvent/Solid Ratio (10:1 - 40:1) ratio->efficiency solvent Solvent Conc. (50-90% EtOH) solvent->efficiency solvent->purity

Caption: Logical relationship of key parameters in optimizing this compound extraction.

References

How to minimize the off-target effects of isoboldine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of isoboldine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity. Minimizing off-target effects is crucial to ensure that the observed biological response is a direct result of modulating the intended target, thereby generating reliable and reproducible data.

Q2: What is the known signaling pathway of this compound, and what are its potential off-targets?

A2: this compound, an isoquinoline alkaloid, has been shown to exert anti-inflammatory and anti-arthritic effects.[1] One of its proposed mechanisms of action involves the moderation of the Notch1 signaling pathway, which plays a role in preventing synovial angiogenesis.[1] Northis compound, a structurally related compound, has also been shown to inhibit synovial angiogenesis by affecting the Notch1 pathway-related endothelial tip cell phenotype.[2][3] The complete off-target profile of this compound is not extensively characterized in publicly available literature. As with many small molecules, it has the potential to interact with other proteins, particularly those with similar binding pockets to its intended target.

Q3: How do I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?

A3: The optimal concentration of this compound should be empirically determined for each experimental system. It is recommended to perform a dose-response curve to identify the lowest concentration that produces the desired on-target effect with minimal toxicity.

Experiment Type Starting Concentration Range (in vitro) Starting Concentration Range (in vivo) Key Considerations
Cell-based assays0.1 µM - 100 µMN/AStart with a broad range and narrow down based on dose-response data. Monitor cell viability to distinguish therapeutic effects from toxicity.
Animal modelsN/A1 mg/kg - 100 mg/kgDose ranges can vary significantly based on the animal model, route of administration, and formulation. Refer to relevant in vivo studies for guidance.

Q4: What are the essential control experiments to include when working with this compound?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells or animals with the same solvent used to dissolve this compound to account for any effects of the vehicle itself.

  • Positive Control: Use a well-characterized compound known to produce the same effect through the intended target to validate the assay.

  • Negative Control (Inactive Analog): If available, use a structurally similar but biologically inactive analog of this compound. This helps to confirm that the observed effect is due to the specific chemical structure of this compound and not non-specific interactions. While a specific inactive enantiomer for this compound is not readily documented in the provided search results, exploring structure-activity relationship studies of related compounds could provide insights into designing or selecting an appropriate negative control.[4][5][6]

  • Untreated Control: A group that receives no treatment to establish a baseline for the experiment.

Q5: How can I validate that the observed biological effect is due to this compound's interaction with its intended target?

A5: Several experimental approaches can be used to validate on-target activity:

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its target protein in a cellular context.[7][8][9][10][11]

  • Knockdown/Knockout and Rescue Experiments: Depleting the target protein using siRNA, shRNA, or CRISPR/Cas9 should abolish the effect of this compound.[12][13] Subsequently, reintroducing a version of the target protein that is resistant to the knockdown but still functional should rescue the phenotype in the presence of this compound.[14][15][16]

  • Competition Binding Assays: These assays can determine if this compound competes with a known ligand for binding to the target protein, thus confirming interaction at a specific site.[17][18][19][20][21]

  • Structure-Activity Relationship (SAR) Studies: Testing analogs of this compound with varying potencies for the target can help establish a correlation between target engagement and the cellular phenotype.[4][5][6]

Troubleshooting Guide

Problem 1: Unexpected or inconsistent experimental results with this compound.

  • Possible Cause: Off-target effects, incorrect dosage, or experimental variability.

  • Troubleshooting Steps:

    • Verify this compound Integrity: Confirm the purity and stability of your this compound stock solution.

    • Perform a Dose-Response Curve: Re-evaluate the optimal concentration in your specific experimental system.

    • Implement Robust Controls: Ensure all necessary controls (vehicle, positive, negative) are included in your experiments.

    • Validate On-Target Engagement: Use techniques like CETSA to confirm that this compound is binding to its intended target at the concentrations used.[7][8][9][10][11]

Problem 2: The observed phenotype with this compound does not align with the known function of the intended target.

  • Possible Cause: The phenotype is mediated by an off-target of this compound, or the current understanding of the target's function is incomplete.

  • Troubleshooting Steps:

    • Conduct Target Validation Experiments: Use knockdown/knockout and rescue experiments to confirm that the phenotype is dependent on the intended target.[12][13][14][15][16]

    • Consider Off-Target Profiling: If resources permit, perform broader profiling assays (e.g., kinome scans, receptor panels) to identify potential off-targets.

    • Review the Literature: Investigate whether other research groups have reported similar discrepancies or if there is emerging evidence for alternative functions of the target protein.

Problem 3: High cellular toxicity is observed at concentrations required for the desired biological effect.

  • Possible Cause: The therapeutic window of this compound is narrow in the experimental system, or the toxicity is due to off-target effects.

  • Troubleshooting Steps:

    • Refine the Dose-Response: Narrow the concentration range to pinpoint a concentration with maximal on-target effect and minimal toxicity.

    • Time-Course Experiment: Investigate if shorter exposure times can achieve the desired effect with reduced toxicity.

    • Use a More Sensitive Assay: A more sensitive readout for the on-target effect may allow for the use of lower, less toxic concentrations of this compound.

    • Investigate the Mechanism of Toxicity: Perform assays to determine the nature of the toxicity (e.g., apoptosis, necrosis) to gain insights into potential off-target pathways being affected.

Experimental Protocols

Protocol 1: Dose-Response Curve Generation for this compound

This protocol outlines the steps to determine the optimal concentration of this compound for in vitro experiments.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.

  • This compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle-only control.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for a predetermined time based on the expected kinetics of the biological response (e.g., 24, 48, or 72 hours).

  • Assay: Perform the relevant assay to measure the biological endpoint of interest (e.g., cell viability, protein expression, reporter gene activity).

  • Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.

Protocol 2: On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol confirms the direct binding of this compound to its target protein in cells.[7][8][9][10][11]

  • Cell Culture and Treatment: Culture cells to a sufficient density and treat with either vehicle or a selected concentration of this compound for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

  • Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Western Blotting: Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve of the target protein in the this compound-treated samples compared to the vehicle-treated samples indicates direct binding.

Protocol 3: On-Target Validation via Knockdown and Rescue

This protocol validates that the effect of this compound is dependent on its intended target.[12][13][14][15][16]

  • Target Knockdown: Transduce or transfect cells with siRNA, shRNA, or CRISPR/Cas9 constructs targeting the gene of interest to reduce its expression. A non-targeting control should be used.

  • Knockdown Confirmation: Confirm the reduction of the target protein expression by Western blotting or qRT-PCR.

  • This compound Treatment: Treat both the knockdown and control cells with this compound and the vehicle.

  • Phenotypic Analysis: Assess the biological phenotype of interest. A diminished or absent response to this compound in the knockdown cells compared to the control cells suggests the phenotype is on-target.

  • Rescue Experiment: In the knockdown cells, introduce a construct expressing a version of the target protein that is resistant to the knockdown (e.g., due to silent mutations in the siRNA/shRNA binding site).

  • Rescue Confirmation: Confirm the re-expression of the target protein.

  • Phenotypic Rescue: Treat the rescue cells with this compound. Restoration of the this compound-induced phenotype confirms that the effect is specifically mediated by the target protein.

Visualizations

Isoboldine_Signaling_Pathway This compound This compound Notch1_Complex Notch1 Transcription Complex This compound->Notch1_Complex Binds to Notch1_Activation Notch1 Activation Notch1_Complex->Notch1_Activation Promotes Endothelial_Tip_Cell Endothelial Tip Cell Phenotype Moderation Notch1_Activation->Endothelial_Tip_Cell Leads to Angiogenesis Synovial Angiogenesis Endothelial_Tip_Cell->Angiogenesis Inhibits

Caption: this compound's proposed mechanism via the Notch1 signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Selectivity Profiling Dose_Response 1. Dose-Response Curve (Determine EC50/IC50) Toxicity_Assay 2. Cytotoxicity Assay (Determine Therapeutic Window) Dose_Response->Toxicity_Assay CETSA 3. Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding) Toxicity_Assay->CETSA Knockdown 4. Target Knockdown/Knockout (Assess Phenotypic Change) CETSA->Knockdown Rescue 5. Rescue Experiment (Confirm On-Target Specificity) Knockdown->Rescue Competition_Assay 6. Competition Binding Assay (Assess Binding Specificity) Rescue->Competition_Assay Off_Target_Screen 7. Off-Target Profiling (Optional) (Broader Selectivity Screen) Competition_Assay->Off_Target_Screen

Caption: Workflow for minimizing and validating this compound's off-target effects.

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

Common challenges and solutions in the chemical synthesis of isoboldine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chemical synthesis of isoboldine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this pharmacologically significant aporphine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for the total synthesis of this compound?

A1: The primary strategies for the total synthesis of this compound, an aporphine alkaloid, revolve around the construction of its core tetrahydroisoquinoline structure followed by an intramolecular oxidative coupling reaction. The two most common approaches for forming the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions. The crucial and often challenging step is the subsequent phenolic oxidative coupling of the resulting reticuline precursor to form the aporphine core of this compound. Chemoenzymatic strategies are also being explored to achieve high stereoselectivity in the synthesis of chiral precursors like (R)-reticuline.

Q2: I am getting a very low yield during the final oxidative coupling step to form this compound. What are the common causes and solutions?

A2: This is a well-documented challenge in this compound synthesis. The direct oxidative coupling of reticuline, often using reagents like ferricyanide, is notoriously low-yielding, with reported yields as low as 0.5%[1].

Troubleshooting Steps:

  • Choice of Oxidizing Agent: The selection of the oxidizing agent is critical. While potassium ferricyanide is commonly used, other reagents can be explored. It has been reported that using a bromo-analogue of reticuline can improve the yield of the oxidative coupling to around 2.5%[1].

  • Reaction Conditions: Temperature, pH, and reaction time can significantly impact the yield. Careful optimization of these parameters is necessary.

  • Protection of Phenolic Hydroxyl Groups: Selective protection of one of the phenolic hydroxyl groups on the reticuline precursor can help direct the oxidative coupling to the desired positions and prevent the formation of unwanted side products.

  • Alternative Coupling Strategies: Consider alternative intramolecular coupling methods, such as those utilizing palladium-catalyzed C-H activation or other modern cross-coupling techniques, which may offer higher yields and better selectivity.

Q3: How can I control the regioselectivity of the Bischler-Napieralski reaction to get the correct this compound precursor?

A3: The Bischler-Napieralski reaction is a powerful tool for constructing the tetrahydroisoquinoline core, but controlling regioselectivity can be a challenge, especially with unsymmetrically substituted phenethylamides. The cyclization can occur at two possible positions on the aromatic ring, leading to a mixture of regioisomers.

Solutions:

  • Activating/Directing Groups: The electronic nature of the substituents on the aromatic ring of the phenethylamine precursor dictates the position of cyclization. Electron-donating groups will direct the cyclization to the ortho or para positions. To achieve the desired regioselectivity for the reticuline precursor, the substitution pattern on the starting phenethylamine is crucial.

  • Steric Hindrance: Bulky substituents can sterically hinder one of the possible cyclization sites, favoring the formation of the desired regioisomer.

  • Choice of Cyclizing Agent: The Lewis acid used to promote the cyclization (e.g., POCl₃, P₂O₅) can influence the regioselectivity. Screening different cyclizing agents may improve the outcome.

Q4: What are the common byproducts in this compound synthesis and how can I minimize them?

A4: Byproduct formation can occur at various stages of the synthesis.

  • During Bischler-Napieralski/Pictet-Spengler Reaction: In addition to regioisomers, side reactions can include the formation of N-acyliminium ion-derived products or incomplete cyclization. Ensuring anhydrous conditions and optimizing reaction temperature and time can minimize these.

  • During Oxidative Coupling: The main challenge here is the formation of undesired coupling products. Besides the desired ortho-ortho coupling to form the aporphine ring, ortho-para or para-para couplings can occur, leading to different alkaloid skeletons. The use of a bromo-substituent on the reticuline precursor can help direct the coupling and is subsequently eliminated[1].

  • During N-methylation: Incomplete methylation or over-methylation (quaternization) can occur. Careful control of the stoichiometry of the methylating agent and reaction conditions is important.

Q5: What are the recommended methods for the purification of synthetic this compound?

A5: Purification of this compound and its precursors often involves chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the intermediates and the final product. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane or chloroform, is typically effective for separating alkaloids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, especially for biological testing, reverse-phase preparative HPLC can be employed.

  • Crystallization: If a suitable solvent system is found, crystallization can be an effective final purification step.

Troubleshooting Guides

Guide 1: Low Yield in Bischler-Napieralski Cyclization
Symptom Possible Cause Suggested Solution
Low or no conversion of the starting amide Inactive or insufficient cyclizing agent (e.g., POCl₃).Use freshly distilled POCl₃ or a fresh bottle of P₂O₅. Increase the equivalents of the cyclizing agent.
Reaction temperature too low or reaction time too short.Increase the reaction temperature (reflux in an appropriate solvent like toluene or acetonitrile) and monitor the reaction by TLC until the starting material is consumed.
Deactivation of the aromatic ring.Ensure the aromatic ring of the phenethylamine moiety is sufficiently activated with electron-donating groups.
Formation of a complex mixture of products Reaction temperature too high or prolonged reaction time.Optimize the reaction temperature and time. A lower temperature for a longer duration might be beneficial.
Presence of moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of the wrong regioisomer Unfavorable electronic effects of substituents.Re-evaluate the substitution pattern on the starting phenethylamine to favor cyclization at the desired position. Consider using blocking groups that can be removed later.
Guide 2: Low Yield in Oxidative Coupling of Reticuline to this compound
Symptom Possible Cause Suggested Solution
Very low yield of this compound (e.g., <1%) Inefficient oxidative coupling with standard reagents.This is a known issue with ferricyanide oxidation[1]. Consider synthesizing a bromo-analogue of reticuline to improve the yield[1].
Unfavorable reaction conditions.Optimize the pH of the reaction mixture. The efficiency of ferricyanide oxidation is often pH-dependent. Screen different solvents and temperatures.
Formation of multiple unidentified byproducts Non-selective oxidation and coupling.Explore alternative, more selective oxidative coupling methods, such as those catalyzed by transition metals (e.g., Palladium, Vanadium).
Degradation of the product under reaction conditions.Minimize the reaction time and work up the reaction as soon as the starting material is consumed (monitor by TLC).

Quantitative Data Summary

Table 1: Comparison of Yields for the Oxidative Coupling of Reticuline to this compound

PrecursorOxidizing AgentYield (%)Reference
ReticulinePotassium Ferricyanide0.5[1]
Bromo-analogue of ReticulinePotassium Ferricyanide2.5[1]

Experimental Protocols

Protocol 1: Synthesis of the Reticuline Precursor via Bischler-Napieralski Reaction (General Procedure)

This protocol outlines the general steps for the synthesis of a key intermediate towards reticuline.

  • Amide Formation:

    • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of the appropriately substituted phenylacetyl chloride (e.g., 3-benzyloxy-4-methoxyphenylacetyl chloride, 1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

  • Bischler-Napieralski Cyclization:

    • Dissolve the purified amide (1.0 eq) in an anhydrous solvent (e.g., toluene or acetonitrile) under an inert atmosphere.

    • Add phosphorus oxychloride (POCl₃, 2.0-5.0 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux (80-110 °C) and stir for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH > 9.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline derivative.

  • Reduction to Tetrahydroisoquinoline:

    • Dissolve the crude 3,4-dihydroisoquinoline derivative in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the tetrahydroisoquinoline.

  • Debenzylation and N-methylation to form Reticuline:

    • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).

    • The subsequent N-methylation can be achieved using formaldehyde and a reducing agent (e.g., NaBH₃CN or H₂/Pd/C) via Eschweiler-Clarke reaction.

Protocol 2: Oxidative Coupling of Reticuline to this compound

This protocol is based on the classical, albeit low-yielding, ferricyanide oxidation method.

  • Reaction Setup:

    • Dissolve reticuline (1.0 eq) in a suitable solvent system, which may include a mixture of chloroform and an aqueous buffer (e.g., sodium bicarbonate solution).

    • Prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆], 2.0-4.0 eq) in water.

  • Oxidative Coupling:

    • Add the potassium ferricyanide solution dropwise to the vigorously stirred reticuline solution over a period of 1-2 hours at room temperature.

    • Continue stirring for an additional 2-4 hours after the addition is complete. Monitor the disappearance of reticuline by TLC.

  • Work-up and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer multiple times with chloroform.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel or alumina to isolate this compound.

Visualizations

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound cause1 Inefficient Oxidative Coupling low_yield->cause1 cause2 Poor Regioselectivity in Cyclization low_yield->cause2 cause3 Side Product Formation low_yield->cause3 cause4 Degradation of Product low_yield->cause4 solution1a Use Bromo-Reticuline Precursor cause1->solution1a solution1b Optimize Oxidizing Agent & Conditions cause1->solution1b solution2a Modify Substituents on Precursor cause2->solution2a solution2b Screen Cyclizing Agents cause2->solution2b solution3a Control Reaction Stoichiometry cause3->solution3a solution3b Optimize Temperature & Time cause3->solution3b solution4a Minimize Reaction Time cause4->solution4a solution4b Careful Work-up cause4->solution4b synthesis_pathway start Substituted Phenethylamine + Phenylacetic Acid Derivative amide N-Phenethylacetamide Intermediate start->amide Amide Formation dihydroisoquinoline 3,4-Dihydroisoquinoline amide->dihydroisoquinoline Bischler-Napieralski Cyclization byproduct Regioisomers / Other Byproducts amide->byproduct Side Reactions reticuline Reticuline Precursor dihydroisoquinoline->reticuline Reduction & Derivatization This compound This compound reticuline->this compound Oxidative Coupling reticuline->byproduct Undesired Coupling

References

Technical Support Center: Isoboldine Dosage and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining isoboldine dosage for optimal therapeutic efficacy in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies with this compound?

A1: While direct dosage recommendations for this compound are limited in publicly available research, studies on the closely related alkaloid, northis compound, can provide a valuable starting point. In rat models of adjuvant-induced arthritis, oral administration of northis compound at doses of 15 mg/kg and 30 mg/kg has been shown to be effective. Given the structural similarity, a pilot study with this compound could explore a similar dosage range, with appropriate dose adjustments based on observed efficacy and toxicity.

Q2: What is the oral bioavailability of this compound?

A2: Pharmacokinetic studies in rats have demonstrated that this compound has very low oral bioavailability. This is important to consider when designing experiments, as oral administration may require significantly higher doses to achieve therapeutic plasma concentrations compared to other routes of administration.

Q3: What is the acute toxicity profile of this compound?

Q4: Which cell lines are suitable for in vitro studies with this compound?

A4: For investigating the anti-inflammatory properties of this compound, the RAW 264.7 murine macrophage cell line is a commonly used and appropriate model. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the inhibitory effects of this compound on the production of pro-inflammatory mediators can then be assessed.

Q5: What are the known signaling pathways modulated by this compound or its analogs?

A5: Research on northis compound indicates that its anti-inflammatory effects are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, it has been shown to inhibit the phosphorylation of p38, ERK, and JNK.[1] Interestingly, studies suggest that it does not significantly affect the NF-κB signaling pathway.[1] this compound may also play a role in modulating apoptosis, although the precise mechanisms are still under investigation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lack of in vivo efficacy - Insufficient dosage due to low oral bioavailability.- Inappropriate animal model.- Consider alternative routes of administration (e.g., intraperitoneal) to bypass first-pass metabolism.- Increase the oral dose, guided by a prior dose-escalation study to establish the MTD.- Ensure the chosen animal model is relevant to the therapeutic area of interest.
Inconsistent in vitro results - Cell line variability or passage number.- Inconsistent drug concentration or incubation time.- Issues with the inflammatory stimulus (e.g., LPS).- Use a consistent and low passage number for your cell line.- Prepare fresh solutions of this compound for each experiment and validate the final concentration.- Optimize the concentration and incubation time for the inflammatory stimulus to ensure a robust and reproducible response.
Observed in vivo toxicity - Dosage is too high.- Animal strain sensitivity.- Reduce the dosage and perform a dose-response study to identify a safer, effective dose.- Consult literature for any known sensitivities of the specific animal strain being used.
Difficulty interpreting signaling pathway data - Antibody quality for Western blotting.- Crosstalk between signaling pathways.- Validate antibodies for specificity and optimal dilution.- Use specific inhibitors for upstream kinases to confirm the pathway of interest.- Analyze multiple time points to understand the kinetics of pathway activation/inhibition.

Experimental Protocols

In Vivo Anti-Inflammatory Efficacy in a Rat Model of Adjuvant-Induced Arthritis (AIA)

1. Animal Model:

  • Male Sprague-Dawley rats (180-220 g).

2. Induction of Arthritis:

  • Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

3. Dosing Regimen:

  • Begin oral administration of this compound (e.g., in a vehicle of 0.5% carboxymethylcellulose sodium) on day 14 post-adjuvant injection and continue for 14 consecutive days.

  • Example dosage groups: Vehicle control, this compound (e.g., 15 mg/kg and 30 mg/kg), and a positive control (e.g., methotrexate).

4. Efficacy Assessment:

  • Measure paw volume using a plethysmometer at regular intervals.

  • Score arthritis severity based on a standardized scale.

  • At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and harvest joint tissues for histopathological examination.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

1. Cell Culture:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Experimental Setup:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

3. Inflammatory Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.

4. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent assay.

5. Western Blot Analysis for MAPK Phosphorylation:

  • Lyse the cells and collect protein extracts.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of p38, ERK1/2, and JNK.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: In Vitro Anti-Inflammatory Assay A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Measure NO Production (Griess Assay) C->D E Analyze MAPK Phosphorylation (Western Blot) C->E

Caption: Workflow for in vitro anti-inflammatory testing of this compound.

G cluster_1 This compound's Proposed Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines This compound This compound This compound->MAPK_Pathway

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_2 Logical Troubleshooting Flow Start Experiment Start Efficacy Assess Efficacy Start->Efficacy Toxicity Observe for Toxicity Efficacy->Toxicity Efficacy Observed AdjustDose Adjust Dose/Route Efficacy->AdjustDose No Efficacy Optimal Optimal Dose Achieved Toxicity->Optimal No Toxicity Toxicity->AdjustDose Toxicity Observed AdjustDose->Efficacy

Caption: Troubleshooting logic for this compound dosage refinement.

References

Technical Support Center: Enhancing the Oral Bioavailability of Isoboldine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential techniques for enhancing the oral bioavailability of isoboldine. It addresses common experimental challenges through troubleshooting guides and frequently asked questions.

Disclaimer: this compound, a bioactive aporphine alkaloid, is known to have extremely low oral bioavailability (approximately 1.4%) primarily due to extensive first-pass metabolism, specifically glucuronidation and sulfonation. As of late 2025, published literature detailing specific and successful bioavailability enhancement strategies for this compound remains scarce. Therefore, this guide is based on established principles of pharmaceutical sciences and provides hypothetical experimental designs and troubleshooting advice. The experimental protocols and data presented are illustrative and should be adapted and validated for specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The primary reason for this compound's low oral bioavailability is a strong first-pass effect in the liver and intestines.[1][2] After oral administration, this compound is rapidly and extensively metabolized into inactive glucuronide and sulfate conjugates, which are then eliminated.[1][2] This means that only a very small fraction of the administered dose reaches systemic circulation in its active form.

Q2: What are the most promising general strategies to overcome the challenges associated with this compound's bioavailability?

A2: Based on the known metabolic pathways of this compound, the most promising strategies can be categorized as follows:

  • Formulation-Based Approaches: These aim to protect this compound from premature metabolism or enhance its absorption. This includes encapsulation in nanocarriers like nanoparticles and liposomes, or creating solid dispersions to improve dissolution and absorption kinetics.[3][4][5]

  • Chemical Modification (Prodrugs): This involves modifying the chemical structure of this compound to create a prodrug. This prodrug would ideally be absorbed more efficiently and would only convert to the active this compound once in systemic circulation, thus bypassing the first-pass metabolism.[6][7][8]

  • Co-administration with Metabolism Inhibitors: This strategy involves administering this compound along with a compound that inhibits the enzymes responsible for its metabolism. Piperine, a component of black pepper, is a well-known inhibitor of glucuronidation and certain cytochrome P450 enzymes and could potentially increase this compound's bioavailability.[9][10][11][12]

Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?

A3: Currently, there are no known commercially available pharmaceutical formulations of this compound with specifically enhanced oral bioavailability.

Troubleshooting Guides

Nanoparticle-Based Formulations

Issue: Low entrapment efficiency of this compound in polymeric nanoparticles.

Potential Cause Troubleshooting Steps
Poor affinity of this compound for the polymer matrix. 1. Screen different polymers: Test a range of biodegradable polymers with varying hydrophobicities (e.g., PLGA with different lactide-to-glycolide ratios, PCL, PLA).2. Modify the formulation method: Experiment with different nanoparticle preparation techniques such as nanoprecipitation, emulsion-solvent evaporation, or salting out to find the most efficient method for your chosen polymer and this compound.3. Adjust the drug-to-polymer ratio: Systematically vary the initial amount of this compound relative to the polymer to find the optimal loading concentration.
This compound leakage during the formulation process. 1. Optimize the washing steps: Reduce the number of centrifugation/washing cycles or use a less harsh solvent for washing to minimize drug loss.2. Incorporate a stabilizing agent: Add a surfactant or stabilizer (e.g., PVA, poloxamer) to the formulation to improve the stability of the nanoparticles and prevent drug leakage.

Issue: Rapid in vitro release of this compound from nanoparticles.

Potential Cause Troubleshooting Steps
High hydrophilicity of the polymer. 1. Select a more hydrophobic polymer: A more hydrophobic polymer will slow down the diffusion of water into the nanoparticle matrix, thus retarding the release of this compound.2. Increase the molecular weight of the polymer: Higher molecular weight polymers generally lead to a slower degradation rate and consequently, a more sustained release profile.
Small particle size leading to a large surface area. 1. Optimize formulation parameters to increase particle size: Adjusting parameters such as polymer concentration, stirring speed, and solvent composition can influence the final particle size.
Liposomal Formulations

Issue: Instability of this compound-loaded liposomes in simulated gastrointestinal fluids.

Potential Cause Troubleshooting Steps
Degradation by bile salts and enzymes. 1. Incorporate cholesterol: Increasing the cholesterol content in the lipid bilayer can enhance the rigidity and stability of the liposomes.2. Use PEGylated lipids: The inclusion of PEGylated phospholipids can create a protective hydrophilic layer around the liposomes, shielding them from enzymatic degradation and interaction with bile salts.
pH-sensitive degradation. 1. Select pH-insensitive lipids: Formulate with lipids that are stable across a wide pH range.2. Consider enteric coating: For oral administration, encapsulating the liposomes in an enteric-coated capsule can protect them from the acidic environment of the stomach.
Prodrug Synthesis and Evaluation

Issue: Inefficient conversion of the this compound prodrug to the active parent drug in vivo.

Potential Cause Troubleshooting Steps
High stability of the promoiety linkage. 1. Modify the linker: Synthesize a series of prodrugs with different linkers that are known to be cleaved by plasma or liver esterases (e.g., esters, carbonates).2. Test in vitro conversion: Use liver microsomes or plasma preparations to assess the conversion rate of different prodrug candidates before proceeding to in vivo studies.
Rapid clearance of the intact prodrug. 1. Alter the lipophilicity of the prodrug: Modify the promoiety to achieve a balance between absorption and susceptibility to metabolic conversion.

Hypothetical Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in this compound's oral bioavailability that could be achieved with different enhancement techniques, compared to a standard oral suspension.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound Suspension (Control)10500.5150100
This compound-PLGA Nanoparticles102502.01200800
This compound Liposomes102001.5900600
This compound Solid Dispersion103001.01050700
This compound Prodrug104001.018001200
This compound + Piperine10 + 21500.5600400

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) and 10 mg of this compound in 10 mL of chloroform in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4) by gentle rotation for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Proposed Enhancement Strategies cluster_evaluation Evaluation Pipeline problem Low Oral Bioavailability of this compound (~1.4%) cause Extensive First-Pass Metabolism (Glucuronidation & Sulfonation) problem->cause Due to formulation Formulation-Based Approaches (Nanoparticles, Liposomes, Solid Dispersions) cause->formulation Circumvention by prodrug Chemical Modification (Prodrug Synthesis) cause->prodrug Circumvention by coadmin Co-administration (Metabolism Inhibitors e.g., Piperine) cause->coadmin Circumvention by invitro In Vitro Characterization (Size, Entrapment, Release) formulation->invitro prodrug->invitro coadmin->invitro invivo In Vivo Pharmacokinetic Studies (Animal Model) invitro->invivo data Data Analysis (AUC, Cmax, Tmax) invivo->data conclusion Enhanced Bioavailability? data->conclusion

Caption: Proposed experimental workflow for enhancing this compound's oral bioavailability.

signaling_pathway cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation This compound This compound (Oral Dose) absorption Absorption This compound->absorption metabolism Phase II Metabolism (Glucuronidation/Sulfonation) absorption->metabolism Portal Vein metabolites Inactive Metabolites metabolism->metabolites bioavailable Bioavailable this compound (Low Concentration) metabolism->bioavailable Greatly Reduced excretion Elimination metabolites->excretion therapeutic_effect Therapeutic Effect bioavailable->therapeutic_effect

Caption: Metabolic pathway illustrating the first-pass effect on this compound.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Effects of Isoboldine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of isoboldine, an aporphine alkaloid, with the well-established steroidal anti-inflammatory drug, dexamethasone. The information presented herein is supported by experimental data from various in vivo inflammation models to assist in the evaluation of this compound as a potential therapeutic agent.

Comparative Analysis of Anti-inflammatory Efficacy

Two common in vivo models are used to assess the anti-inflammatory potential of compounds: carrageenan-induced paw edema, a model for acute inflammation, and lipopolysaccharide (LPS)-induced inflammation, which mimics systemic inflammatory responses.

Carrageenan-Induced Paw Edema Model

This model evaluates the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time. The percentage of edema inhibition indicates the anti-inflammatory activity.

Table 1: Effect of Dexamethasone on Carrageenan-Induced Paw Edema in Rats

Treatment Dose Time Post-Carrageenan Paw Edema Inhibition (%)

| Dexamethasone | 1 µg (local pre-injection) | 3 hours | >60%[1] |

Note: Data for this compound in this specific model with a direct comparison to dexamethasone is not available in the provided search results. Further research is required to populate this comparison.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model assesses the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), following a systemic challenge with LPS, a component of gram-negative bacteria cell walls.

Studies on northis compound, a closely related alkaloid to this compound, have shown a substantial reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages[6]. This suggests that this compound may also be effective in reducing cytokine levels in vivo.

Table 2: Effect of this compound and Comparators on LPS-Induced Pro-inflammatory Cytokine Production

Compound Model System Pro-inflammatory Cytokine Effect
Northis compound LPS-stimulated RAW 264.7 macrophages (in vitro) TNF-α, IL-1β Significant reduction[6]

| Northis compound | LPS-stimulated RAW 264.7 macrophages (in vitro) | IL-6 | Slight reduction[6] |

Note: In vivo quantitative data for this compound in the LPS-induced inflammation model is not available in the provided search results. The data for northis compound is from an in vitro study but provides a strong indication of potential in vivo activity.

Experimental Protocols

Carrageenan-Induced Paw Edema
  • Animals : Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization : Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping : Animals are divided into several groups: a negative control group (vehicle), a positive control group (e.g., dexamethasone or indomethacin), and treatment groups receiving different doses of this compound.

  • Administration : Test compounds (this compound) and the positive control are administered, often intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the carrageenan injection.

  • Induction of Edema : A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement : Paw volume or thickness is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Calculation of Inhibition : The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (ΔVtreatment / ΔVcontrol)] x 100, where ΔV is the change in paw volume.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation
  • Animals : Mice (e.g., C57BL/6) are commonly used.

  • Grouping : Animals are divided into a control group (vehicle), an LPS group, and treatment groups receiving this compound with LPS.

  • Administration : this compound is typically administered intraperitoneally prior to the LPS challenge.

  • Induction of Inflammation : LPS is injected intraperitoneally to induce a systemic inflammatory response.

  • Sample Collection : Blood samples are collected at specific time points after LPS injection (e.g., 2, 4, 6 hours).

  • Cytokine Analysis : Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Based on studies with the closely related compound northis compound, this compound's anti-inflammatory action is likely mediated through the MAPK signaling pathway . Northis compound has been shown to inhibit the phosphorylation of p38, ERK, and JNK, which are key components of the MAPK pathway[6]. Importantly, the same study indicated that northis compound does not inhibit the activation and translocation of NF-κB[6]. This suggests a selective mechanism of action that differentiates it from broad-spectrum anti-inflammatory agents.

Dexamethasone, in contrast, exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of NF-κB and the induction of anti-inflammatory proteins like lipocortin-1[1].

experimental_workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Inflammation c_start Animal Acclimatization c_group Grouping: - Vehicle Control - Dexamethasone - this compound (various doses) c_start->c_group c_admin Compound Administration c_group->c_admin c_induce Carrageenan Injection (Subplantar) c_admin->c_induce c_measure Measure Paw Edema (0, 1, 2, 3, 4, 5 hrs) c_induce->c_measure c_analyze Calculate % Inhibition c_measure->c_analyze l_start Animal Acclimatization l_group Grouping: - Vehicle Control - LPS Control - this compound + LPS l_start->l_group l_admin This compound Administration l_group->l_admin l_induce LPS Injection (Intraperitoneal) l_admin->l_induce l_sample Blood Collection (e.g., 2, 4, 6 hrs) l_induce->l_sample l_analyze Measure Serum Cytokines (TNF-α, IL-6) via ELISA l_sample->l_analyze

Fig. 1: Experimental workflows for in vivo inflammation models.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 Cytokines_MAPK Pro-inflammatory Cytokines (TNF-α, IL-1β) AP1->Cytokines_MAPK Isoboldine_MAPK This compound Isoboldine_MAPK->MAPK_cascade IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB IκBα->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines_NFkB Pro-inflammatory Genes NFkB_nucleus->Cytokines_NFkB Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits activation

Fig. 2: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

The available evidence, primarily from studies on the closely related alkaloid northis compound, suggests that this compound holds promise as an anti-inflammatory agent. Its purported mechanism of action through the inhibition of the MAPK signaling pathway, while not affecting the NF-κB pathway, indicates a potentially more targeted anti-inflammatory profile compared to broader-acting agents like dexamethasone. However, to fully validate its in vivo efficacy and establish a clear comparative advantage, further studies are required. Specifically, dose-response studies of this compound in established in vivo models of inflammation, with a direct comparison to standard-of-care drugs like dexamethasone, are necessary. Such studies would provide the quantitative data needed to accurately assess its therapeutic potential for inflammatory diseases.

References

A Comparative Pharmacological Analysis of Isoboldine and its Isomer Boldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoboldine and boldine, two naturally occurring aporphine alkaloids, share a close structural relationship as isomers. Despite their structural similarity, emerging evidence suggests distinct pharmacological profiles that warrant a detailed comparative analysis. This guide provides an objective comparison of the pharmacological properties of this compound and boldine, supported by available experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Pharmacodynamic Properties: A Tale of Two Isomers

While both compounds exhibit a range of biological activities, the quantitative differences in their potencies are crucial for understanding their potential therapeutic applications.

Receptor Binding Affinity

Boldine has been shown to interact with various receptors, including dopaminergic and cholinergic systems. In contrast, specific receptor binding data for this compound is less abundant in the current literature.

Table 1: Comparative Receptor Binding Affinities (Ki in µM)

Receptor SubtypeThis compoundBoldineReference Compound
Dopamine Receptors
D1Data not availableDisplaces agonist with IC₅₀ in low-micromolar range[1]-
D2Data not availableDisplaces agonist with IC₅₀ in low-micromolar range[1]-
Acetylcholine Receptors
MuscarinicData not availableCompetitively antagonizes acetylcholine-induced contractions-
NicotinicData not availableBlocks acetylcholine-induced twitches at high concentrations-

Note: The available data for boldine's affinity for dopamine receptors is presented as IC₅₀ values from displacement assays, which indicate the concentration of the compound required to displace 50% of a radiolabeled ligand. Lower IC₅₀ values suggest higher binding affinity.

Enzyme Inhibition

Both this compound and boldine have demonstrated inhibitory effects on various enzymes, which contribute to their pharmacological profiles.

Table 2: Comparative Enzyme Inhibition (IC₅₀ in µM)

EnzymeThis compoundBoldine
AcetylcholinesteraseData not available~8[1]
Phosphodiesterase IVData not available106[1]
Superoxide Anion Generation (in human neutrophils)5.81 ± 0.59Data not available

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC₅₀ values indicate greater inhibitory potency.

Comparative Efficacy in Preclinical Models

The in vivo and in vitro efficacy of this compound and boldine have been explored in several key therapeutic areas.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting superoxide anion generation in human neutrophils with an IC₅₀ of 5.81 µM.[2] Boldine is also recognized for its anti-inflammatory properties, which are often attributed to its antioxidant and connexin hemichannel blocking activities.[1]

Antioxidant Activity

Both isomers are known for their antioxidant properties. While direct comparative studies using standardized assays are limited, some evidence suggests that boldine may possess slightly higher antioxidant activity than this compound.

Neuroprotective Effects

Boldine has been investigated for its neuroprotective potential in various models of neurological disorders.[3] Isoquinoline alkaloids, the class to which this compound belongs, are generally considered to have neuroprotective effects, although specific in vivo data for this compound in models like scopolamine-induced amnesia are not yet available.[3][4]

Pharmacokinetic Profiles: A Study in Contrasts

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and boldine reveal significant differences that impact their bioavailability and potential therapeutic utility.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compoundBoldine
Oral Bioavailability Very lowLow
Metabolism Extensive first-pass metabolism (glucuronidation and sulfonation)Extensive first-pass metabolism
Key Findings Plasma concentration is very low and undetectable after 2 hours post-oral administration.Peak blood levels are observed within 30 minutes after administration.

Toxicological Profile

The safety profiles of this compound and boldine are crucial for their potential development as therapeutic agents.

Table 4: Comparative Toxicological Data

ParameterThis compoundBoldine
LD₅₀ (Oral) Data not available1000 mg/kg (guinea pigs), 1250 mg/kg (dogs)
General Safety Considered non-hazardous in a Material Safety Data Sheet.[5]Generally well-tolerated at therapeutic doses.

Signaling Pathways and Experimental Workflows

The molecular mechanisms underlying the pharmacological effects of this compound and boldine involve the modulation of key signaling pathways.

G cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response lps LPS mapk MAPK Pathway lps->mapk Activates nfkb NF-κB Pathway lps->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mapk->cytokines Induces Production nfkb->cytokines Induces Production This compound This compound This compound->mapk Inhibits (Potential) boldine Boldine boldine->nfkb Inhibits G start Start prepare_reagents Prepare Reagents (DPPH Solution, Test Compounds) start->prepare_reagents mix Mix DPPH with Test Compound or Standard prepare_reagents->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

Isoboldine versus other aporphine alkaloids: a comparative efficacy study

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Isoboldine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative efficacy analysis of this compound against other prominent aporphine alkaloids—boldine, glaucine, apomorphine, and liriodenine—across key biological activities: antioxidant, anti-inflammatory, dopamine receptor binding, and anticancer effects. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their ongoing investigations and drug discovery efforts.

Comparative Efficacy: Quantitative Data Summary

The following tables summarize the available quantitative data for the comparative efficacy of this compound and other selected aporphine alkaloids.

AlkaloidAntioxidant Activity (Microsomal Lipid Peroxidation) IC50 (µM)
This compound~40
Boldine20[1]
AlkaloidAnti-inflammatory Activity
GlaucinePDE4 Inhibition Ki = 3.4 µM; Superoxide Generation pD2 ≈ 4.76
Northis compoundInhibits pro-inflammatory cytokine production (specific IC50 not detailed in provided abstracts)
AlkaloidDopamine D2 Receptor Binding Affinity Ki (nM)
Apomorphine140
AlkaloidAnticancer Activity (Cytotoxicity) IC50
BoldineMDA-MB-231 (48h): 46.5 µg/mL; MDA-MB-468 (48h): 50.8 µg/mL
LiriodenineMCF-7 (48-72h): ~1-10 µM; CAOV-3 (24h): 37.3 µM

Key Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of these aporphine alkaloids are attributed to their modulation of specific signaling pathways.

This compound and Northis compound: The anti-inflammatory properties of northis compound, a close structural analog of this compound, are mediated through the downregulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, northis compound has been shown to inhibit the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and inflammatory responses.

Isoboldine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Calcineurin Calcineurin Receptor->Calcineurin Activation Gene_Expression Inflammatory Gene Expression MAPK_Pathway->Gene_Expression Activation NFAT_dephosph NFAT (dephosphorylated) NFAT_dephosph->Gene_Expression Nuclear Translocation NFAT_phosph NFAT (phosphorylated) NFAT_phosph->NFAT_dephosph Calcineurin->NFAT_phosph Dephosphorylation This compound This compound This compound->MAPK_Pathway Inhibition This compound->Calcineurin Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

This compound's Anti-inflammatory Signaling Pathway

Boldine: Boldine exerts its anti-inflammatory effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. Its anticancer activity is associated with the inhibition of the Notch signaling pathway and the modulation of the ERK, AKT, and GSK-3β pathways.

Boldine_Signaling cluster_inflammation Anti-inflammatory cluster_cancer Anticancer JAK2_STAT3 JAK2/STAT3 Pathway Inflammatory_Response Inflammatory Response JAK2_STAT3->Inflammatory_Response NF_kB NF-κB Pathway NF_kB->Inflammatory_Response Notch Notch Pathway Cell_Cycle_Arrest Cell Cycle Arrest Notch->Cell_Cycle_Arrest ERK_AKT_GSK3b ERK/AKT/GSK-3β Pathway Apoptosis Apoptosis ERK_AKT_GSK3b->Apoptosis Boldine Boldine Boldine->JAK2_STAT3 Inhibition Boldine->NF_kB Inhibition Boldine->Notch Inhibition Boldine->ERK_AKT_GSK3b Modulation

Boldine's Multifaceted Signaling Pathways

Glaucine: Glaucine's anti-inflammatory and bronchodilatory effects are primarily attributed to its ability to inhibit phosphodiesterase 4 (PDE4) and block calcium channels.

Apomorphine: Apomorphine is a non-selective agonist of dopamine D1-like and D2-like receptors, with a higher affinity for the D2 subfamily. It also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which is involved in cellular protection against oxidative stress.

Apomorphine_Signaling cluster_dopamine Dopamine Receptor Agonism cluster_nrf2 Nrf2 Pathway Activation Apomorphine Apomorphine D1_Receptor D1 Receptor Apomorphine->D1_Receptor Agonist D2_Receptor D2 Receptor Apomorphine->D2_Receptor Agonist Nrf2 Nrf2 Apomorphine->Nrf2 Activation Downstream_Signaling Dopaminergic Signaling D1_Receptor->Downstream_Signaling D2_Receptor->Downstream_Signaling ARE Antioxidant Response Element Nrf2->ARE Translocation Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Liriodenine_Signaling cluster_p53 p53 Upregulation cluster_apoptosis Mitochondrial Apoptosis Pathway Liriodenine Liriodenine p53 p53 Liriodenine->p53 Upregulation Bax Bax p53->Bax Activation Bcl2 Bcl2 p53->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Lipid_Peroxidation_Workflow Start Start Prepare_Microsomes Prepare Liver Microsomes Start->Prepare_Microsomes Incubate Incubate Microsomes with Test Compound (e.g., this compound) and Pro-oxidant (e.g., Fe2+/ascorbate) Prepare_Microsomes->Incubate Stop_Reaction Stop Reaction (e.g., with TCA) Incubate->Stop_Reaction Measure_MDA Measure Malondialdehyde (MDA) (e.g., TBARS assay) Stop_Reaction->Measure_MDA Calculate_IC50 Calculate IC50 Value Measure_MDA->Calculate_IC50 End End Calculate_IC50->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Varying Concentrations of Test Compound Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24, 48, 72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

The Potential Synergistic Effects of Isoboldine with Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence of the synergistic effects of isoboldine with chemotherapeutic agents is currently limited in publicly available research. This guide leverages data from studies on boldine , a structurally similar aporphine alkaloid, to provide a comparative analysis of its potential for synergistic interactions with common chemotherapeutic drugs. The information presented here is intended to highlight potential research avenues and should be interpreted as a hypothetical model until validated by studies specifically investigating this compound.

Introduction

The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic potential of natural compounds when combined with conventional chemotherapeutic agents. This compound, an aporphine alkaloid found in various plants, has emerged as a compound of interest due to its structural similarity to boldine, which has demonstrated notable anticancer properties. This guide provides a comprehensive overview of the known anticancer effects of boldine, offering a framework for investigating the potential synergistic activities of this compound with key chemotherapeutic drugs such as doxorubicin, cisplatin, and paclitaxel. By examining the overlapping and complementary mechanisms of action, we aim to provide a valuable resource for researchers exploring novel combination therapies in oncology.

Data Presentation: Comparative Anticancer Effects

The following tables summarize the in vitro cytotoxic and mechanistic effects of boldine on various cancer cell lines, providing a basis for comparison with the known mechanisms of standard chemotherapeutic agents.

Table 1: Cytotoxic Activity of Boldine on Cancer Cell Lines

Cancer Cell LineCell TypeIC50 Value (µg/mL)Exposure Time (hours)Citation
MDA-MB-231Human Breast Cancer70.8 ± 3.524[1]
46.5 ± 3.148[1]
MDA-MB-468Human Breast Cancer75.7 ± 4.324[1]
50.8 ± 2.748[1]
T24Human Bladder CancerNot specifiedNot specified[2]
DU-145Human Prostate CancerEffective at 60-240 µMNot specified[3]
KBHuman Oral CarcinomaNot specifiedNot specified[4]
HEp-2Human Laryngeal CarcinomaNot specifiedNot specified[4]

Table 2: Mechanistic Comparison of Boldine and Chemotherapeutic Agents

Mechanism of ActionBoldineDoxorubicinCisplatinPaclitaxel
Induction of Apoptosis Yes (via intrinsic pathway)[1][3][4]Yes (via DNA damage and topoisomerase II inhibition)Yes (via DNA cross-linking)Yes (via microtubule stabilization)
Cell Cycle Arrest G2/M phase[1][5]G2/M phaseS, G2/M phasesG2/M phase
NF-κB Inhibition Yes[1][6]Modulates NF-κB activityCan activate NF-κBCan activate NF-κB
Modulation of ERK/AKT Pathway Inhibits ERK and AKT phosphorylation[2]Activates AKT pathwayCan activate both ERK and AKTCan activate both ERK and AKT
Effect on Bcl-2 Family Proteins Upregulates Bax, Downregulates Bcl-2[1]Modulates Bcl-2 family proteinsModulates Bcl-2 family proteinsModulates Bcl-2 family proteins
Reversal of Multidrug Resistance Potential (via P-gp inhibition, speculative)Subject to efflux by P-gpNot a major P-gp substrateSubject to efflux by P-gp

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of boldine (or this compound) and/or the chemotherapeutic agent of interest for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as required and harvest by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[8]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Proteins (e.g., p-ERK, p-AKT, NF-κB)
  • Protein Extraction: Treat cells, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, NF-κB p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][10]

Mandatory Visualization

Signaling Pathways

Potential_Synergistic_Mechanisms_of_this compound Potential Synergistic Mechanisms of this compound with Chemotherapeutics cluster_chemo Chemotherapeutic Agents (Doxorubicin, Cisplatin, Paclitaxel) cluster_this compound This compound (hypothesized) cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Chemo Chemotherapeutic Agents DNA_Damage DNA Damage Chemo->DNA_Damage Induces Microtubule_Stab Microtubule Stabilization Chemo->Microtubule_Stab Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chemo->Cell_Cycle_Arrest Apoptosis Apoptosis Chemo->Apoptosis This compound This compound ERK_AKT ERK/AKT Pathway This compound->ERK_AKT Inhibits (potential) NFkB NF-κB Pathway This compound->NFkB Inhibits (potential) Apoptosis_Reg Apoptosis Regulation (Bcl-2 family) This compound->Apoptosis_Reg Modulates (potential) Pgp P-glycoprotein (MDR) This compound->Pgp Inhibits (potential) DNA_Damage->Cell_Cycle_Arrest Microtubule_Stab->Cell_Cycle_Arrest ERK_AKT->Apoptosis Promotes Survival NFkB->Apoptosis Promotes Survival Apoptosis_Reg->Apoptosis Reduced_MDR Reduced Multidrug Resistance Pgp->Reduced_MDR Mediates Resistance Cell_Cycle_Arrest->Apoptosis

Caption: Potential synergistic mechanisms of this compound with chemotherapeutics.

Experimental Workflow

Experimental_Workflow_for_Synergy_Investigation Experimental Workflow for Investigating Drug Synergy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (if synergy is confirmed in vitro) Cell_Culture 1. Cancer Cell Line Selection & Culture IC50 2. IC50 Determination (Single Agents) Cell_Culture->IC50 Combo_Treatment 3. Combination Treatment (Fixed Ratio/Variable Dose) IC50->Combo_Treatment Synergy_Analysis 4. Synergy Analysis (CI, Isobologram) Combo_Treatment->Synergy_Analysis Mechanism_Study 5. Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) Synergy_Analysis->Mechanism_Study Animal_Model 6. Xenograft/Orthotopic Animal Model Mechanism_Study->Animal_Model Positive Results Treatment_Regimen 7. Treatment Regimen (Single vs. Combination) Animal_Model->Treatment_Regimen Tumor_Measurement 8. Tumor Growth Measurement Treatment_Regimen->Tumor_Measurement Toxicity_Assessment 9. Toxicity Assessment Treatment_Regimen->Toxicity_Assessment Ex_Vivo_Analysis 10. Ex Vivo Analysis (IHC, Western Blot) Tumor_Measurement->Ex_Vivo_Analysis Toxicity_Assessment->Ex_Vivo_Analysis

Caption: A typical experimental workflow for investigating drug synergy.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound with chemotherapeutic agents is yet to be established, the data from its close analog, boldine, suggests a strong potential for such interactions. Boldine's ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways that are often dysregulated in cancer and implicated in chemoresistance, such as NF-κB and ERK/AKT, provides a compelling rationale for investigating this compound in combination therapies.

Future research should focus on:

  • Directly evaluating the synergistic effects of this compound with doxorubicin, cisplatin, paclitaxel, and other chemotherapeutic agents across a panel of cancer cell lines.

  • Elucidating the precise molecular mechanisms by which this compound may enhance chemosensitivity, with a particular focus on its effects on drug efflux pumps like P-glycoprotein and its modulation of apoptosis and survival signaling pathways.

  • Conducting in vivo studies using animal models to validate in vitro findings and assess the therapeutic efficacy and safety of this compound-based combination therapies.

The exploration of this compound as a synergistic agent represents a promising avenue for the development of more effective and better-tolerated cancer treatments. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

A Comparative Analysis of the Antioxidant Capacities of Isoboldine and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the antioxidant capacity of the alkaloid isoboldine and the flavonoid quercetin. While quercetin is a well-researched antioxidant with extensive supporting data, direct quantitative studies on this compound are less prevalent. Therefore, this guide also incorporates data on boldine, a structurally similar aporphine alkaloid, to provide a reasonable comparison for this compound's potential antioxidant activity. This comparison is grounded in available experimental data and explores the underlying signaling pathways involved in their antioxidant mechanisms.

Executive Summary

Quercetin, a widely studied flavonoid, consistently demonstrates potent antioxidant activity across various in vitro assays. Its ability to scavenge free radicals and modulate cellular antioxidant pathways, particularly the Keap1-Nrf2 signaling cascade, is well-documented. This compound, an aporphine alkaloid, is recognized for its antioxidant properties, though specific quantitative data is less abundant. Studies on the related alkaloid boldine suggest that it also possesses significant radical scavenging capabilities. This guide presents a side-by-side comparison of their performance in key antioxidant assays and delves into their mechanisms of action at the cellular level.

Quantitative Antioxidant Capacity

The antioxidant capacities of quercetin and boldine (as a proxy for this compound) have been evaluated using various standard assays. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration required to inhibit 50% of the radical activity), Trolox Equivalent Antioxidant Capacity (TEAC), and Ferric Reducing Antioxidant Power (FRAP) values. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µM)Source(s)
Quercetin~2 - 20[1]
Boldine~35 - 70

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µM)TEAC (Trolox Equivalents)Source(s)
Quercetin~1.8 - 111.5 - 4.7[2]
Boldine~20 - 50Not Widely Reported

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundFRAP Value (µM Fe(II)/µM)Source(s)
Quercetin~3.0 - 8.0[3]
BoldineNot Widely Reported

Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay

CompoundORAC Value (µmol TE/µmol)Source(s)
Quercetin~4.0 - 12.85[1]
BoldineNot Widely Reported

Note: The data for boldine is used as an estimate for this compound due to the limited availability of direct quantitative studies on this compound's antioxidant capacity.

Mechanism of Antioxidant Action: Signaling Pathways

Both flavonoids and alkaloids can exert their antioxidant effects through direct radical scavenging and by modulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key mechanism for cellular protection against oxidative stress.

Quercetin and the Keap1-Nrf2 Pathway

Quercetin is a well-established activator of the Nrf2 pathway.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[6][7]

Quercetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis Antioxidant_Enzymes->ROS neutralizes

Caption: Quercetin-mediated activation of the Nrf2 signaling pathway.

This compound and Antioxidant Signaling

While specific studies on this compound's interaction with the Nrf2 pathway are limited, many alkaloids have been shown to modulate this and other antioxidant signaling pathways.[8][9][10] It is plausible that this compound, like other phenolic alkaloids, can activate Nrf2, leading to the upregulation of cytoprotective genes. The antioxidant activity of aporphine alkaloids like boldine is also attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals.

Alkaloid_Antioxidant_Pathway cluster_cellular_environment Cellular Environment This compound This compound/Boldine ROS Reactive Oxygen Species (ROS) This compound->ROS Direct Scavenging Nrf2_activation Nrf2 Pathway Activation This compound->Nrf2_activation Potential Activation Antioxidant_Enzymes Increased Antioxidant Enzyme Synthesis Nrf2_activation->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Postulated antioxidant mechanisms of this compound/boldine.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of the sample solutions to the wells.

    • Include a control well containing only the DPPH solution and the solvent.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH with Sample/ Standard in 96-well plate A->C B Prepare Sample and Standard Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant in a suitable solvent.

  • Assay Procedure:

    • Add a fixed volume of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add a small volume of the sample solutions to the wells.

    • Include a control well with ABTS•+ solution and solvent.

  • Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value or TEAC. The TEAC is calculated by comparing the antioxidant's activity to that of Trolox.

ABTS_Assay_Workflow A Prepare ABTS•+ Radical Stock Solution B Dilute ABTS•+ to Working Concentration A->B D Mix ABTS•+ with Sample/ Standard in 96-well plate B->D C Prepare Sample and Standard Dilutions C->D E Incubate (6 min, RT) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and IC50/TEAC Value F->G

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion

Based on the available data, quercetin exhibits superior in vitro antioxidant activity compared to the aporphine alkaloid boldine, which serves as a proxy for this compound. This is evidenced by quercetin's consistently lower IC50 values in DPPH and ABTS assays and its higher FRAP and ORAC values. The potent antioxidant capacity of quercetin is attributed to its specific chemical structure and its well-established role in activating the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

While direct comparative data for this compound is scarce, the information available for the structurally similar alkaloid boldine suggests that it also possesses antioxidant properties, albeit likely less potent than quercetin. Further research is warranted to fully elucidate the quantitative antioxidant capacity of this compound and to investigate its specific interactions with cellular antioxidant signaling pathways, including the Nrf2 pathway. Such studies will be crucial for a more definitive comparison and for understanding the full therapeutic potential of this compound as an antioxidant agent.

References

Unraveling the Anticancer Potential of Isoboidine: A Comparative Analysis Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct experimental validation of isoboldine's anticancer activity across multiple cancer cell lines. While related alkaloids such as isoliensinine and boldine have demonstrated notable cytotoxic and apoptotic effects, specific data on this compound's efficacy, including IC50 values, and its precise molecular mechanisms of action remain largely uninvestigated. This guide synthesizes the available information on analogous compounds to provide a potential framework for future research into this compound's therapeutic promise.

Comparative Anticancer Activity of Related Alkaloids

To contextualize the potential of this compound, this section summarizes the experimentally determined anticancer activities of structurally similar alkaloids, isoliensinine and boldine, against various cancer cell lines.

AlkaloidCancer Cell LineCell TypeIC50 Value (48h)Observed Effects
Isoliensinine HeLaCervical Cancer11.04 µMG0/G1 phase cell cycle arrest, Apoptosis
CaskiCervical Cancer7.26 µMG0/G1 phase cell cycle arrest, Apoptosis
SiHaCervical Cancer13.16 µMG0/G1 phase cell cycle arrest, Apoptosis
C33ACervical Cancer7.88 µMG0/G1 phase cell cycle arrest, Apoptosis
Boldine MDA-MB-231Breast Cancer46.5 µg/mLG2/M phase cell cycle arrest, Apoptosis
MDA-MB-468Breast Cancer50.8 µg/mLG2/M phase cell cycle arrest, Apoptosis
T24Bladder CancerNot specifiedG2/M phase cell cycle arrest, Apoptosis

Postulated Mechanisms of Action: Insights from Analogs

The anticancer activities of isoliensinine and boldine are attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle (cell cycle arrest) through the modulation of key signaling pathways.

Induction of Apoptosis

Both isoliensinine and boldine have been shown to trigger the intrinsic apoptotic pathway. This process is characterized by the activation of caspase cascades, which are a family of proteases that execute cell death. In studies on boldine, treatment of breast cancer cells led to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and apoptosis.

Cell Cycle Arrest

Isoliensinine induces cell cycle arrest at the G0/G1 checkpoint in cervical cancer cells.[1] This is achieved by modulating the levels of cell cycle regulatory proteins, including an upregulation of the cyclin-dependent kinase inhibitor p21.[1] In contrast, boldine has been observed to cause cell cycle arrest at the G2/M phase in breast and bladder cancer cells.[2][3] This suggests that while both compounds disrupt cell cycle progression, they may target different checkpoints.

Key Signaling Pathways Implicated in Anticancer Effects

The pro-apoptotic and cell cycle inhibitory effects of these related alkaloids are orchestrated by their influence on critical intracellular signaling pathways.

AKT/GSK3α Pathway (Isoliensinine)

In cervical cancer cells, isoliensinine has been found to inhibit the phosphorylation of AKT and the expression of GSK3α.[1] The AKT signaling pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition by isoliensinine is a key mechanism leading to the observed G0/G1 cell cycle arrest and apoptosis.[1]

This compound Isoliensinine akt AKT This compound->akt inhibits gsk3a GSK3α akt->gsk3a regulates p21 p21 akt->p21 inhibits apoptosis Apoptosis gsk3a->apoptosis promotes cell_cycle Cell Cycle Arrest (G0/G1) p21->cell_cycle induces

Caption: Postulated signaling pathway for isoliensinine-induced anticancer effects.

ERK, AKT, and GSK-3β Pathway (Boldine)

In bladder cancer cells, boldine's induction of G2/M phase arrest and apoptosis is linked to the regulation of the ERK, AKT, and GSK-3β signaling pathways. Furthermore, in breast cancer cells, boldine has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in promoting cancer cell survival and proliferation, and to modulate the expression of Bcl-2 family proteins.

boldine Boldine erk ERK boldine->erk regulates akt AKT boldine->akt regulates gsk3b GSK-3β boldine->gsk3b regulates nfkb NF-κB boldine->nfkb inhibits bcl2 Bcl-2 family boldine->bcl2 modulates cell_cycle Cell Cycle Arrest (G2/M) erk->cell_cycle induces apoptosis Apoptosis akt->apoptosis inhibits gsk3b->apoptosis promotes nfkb->apoptosis inhibits bcl2->apoptosis regulates

Caption: Overview of signaling pathways modulated by boldine in cancer cells.

Experimental Protocols for Future Isoboidine Research

To rigorously assess the anticancer activity of this compound, the following standard experimental protocols are recommended:

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

cluster_0 Cell Viability Assay A Seed cells in 96-well plate B Treat with Isoboidine A->B C Add MTT reagent B->C D Solubilize formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

While the direct anticancer effects of this compound remain to be elucidated, the promising activities of related alkaloids, isoliensinine and boldine, provide a strong rationale for its investigation. Future studies should focus on a systematic evaluation of this compound's cytotoxicity across a broad panel of cancer cell lines to identify sensitive cancer types. Subsequent mechanistic studies should then aim to delineate the specific signaling pathways modulated by this compound, leading to apoptosis and cell cycle arrest. Such a comprehensive approach will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.

References

Isoboldine: A Potential Contender in Inflammation Therapy Compared to Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – In the ongoing quest for novel anti-inflammatory agents, the natural alkaloid isoboldine is emerging as a compelling candidate, exhibiting a distinct mechanism of action that sets it apart from established therapies such as the selective COX-2 inhibitor, celecoxib. Preclinical evidence suggests that this compound may offer a valuable alternative by targeting different key inflammatory pathways, specifically the NLRP3 inflammasome and the TLR4/NF-κB signaling cascade. This comparison guide provides a detailed evaluation of this compound against celecoxib, tailored for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Celecoxib

FeatureThis compound (Northis compound data)Celecoxib
Primary Mechanism Inhibition of NLRP3 inflammasome and TLR4/NF-κB signaling pathwaySelective inhibition of Cyclooxygenase-2 (COX-2)
Key Molecular Targets NLRP3, ASC, Caspase-1, TLR4, MyD88, NF-κBCyclooxygenase-2 (COX-2)
Reported IC50 Values Not yet reported for this compound. Northis compound shows concentration-dependent inhibition of NO, TNF-α, and IL-1β.COX-2 Inhibition: ~8-35 nMNLRP1 Inhibition (Caspase-1 activity): IC50 ~25.3 µM
In Vivo Efficacy Northis compound demonstrates dose-dependent anti-inflammatory and analgesic effects in animal models.Dose-dependent reduction of paw edema in carrageenan-induced inflammation models.
Potential Advantages May address inflammation driven by pathways independent of COX enzymes, potentially offering a different safety profile.Well-established efficacy for pain and inflammation with a large body of clinical data.
Development Stage PreclinicalMarketed Drug

Unraveling the Mechanisms of Action: A Tale of Two Pathways

This compound and its analogs, such as northis compound, exert their anti-inflammatory effects by modulating the innate immune response at the level of inflammasomes and upstream signaling.[1] The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. By inhibiting this complex, this compound can dampen this powerful inflammatory cascade. Furthermore, this compound has been shown to interfere with the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. TLR4 is a key receptor that recognizes bacterial lipopolysaccharide (LPS), a potent inflammatory trigger. Activation of TLR4 leads to the nuclear translocation of NF-κB, a transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

In contrast, celecoxib's mechanism is centered on the selective inhibition of the COX-2 enzyme.[2] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By blocking COX-2, celecoxib effectively reduces prostaglandin production, thereby alleviating inflammatory symptoms. While celecoxib is highly effective in this regard, it is now understood that it also possesses COX-independent anti-inflammatory properties, including the ability to inhibit the NLRP1 inflammasome, albeit at higher concentrations than those required for COX-2 inhibition.[3][4]

dot

Signaling_Pathways cluster_this compound This compound Pathway cluster_celecoxib Celecoxib Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes DAMPs/PAMPs DAMPs/PAMPs NLRP3 Inflammasome NLRP3 Inflammasome DAMPs/PAMPs->NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β This compound This compound This compound->TLR4 inhibits This compound->NLRP3 Inflammasome inhibits Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX-2 inhibits

Figure 1: Simplified signaling pathways for this compound and Celecoxib.

Experimental Data Summary

In Vitro Anti-inflammatory Activity
CompoundAssayCell LineStimulusMeasured EndpointResultReference
Northis compound Nitric Oxide (NO) ProductionRAW 264.7LPSNO levelsConcentration-dependent reduction[1]
TNF-α ProductionRAW 264.7LPSTNF-α levelsConcentration-dependent reduction[1]
IL-1β ProductionRAW 264.7LPSIL-1β levelsConcentration-dependent reduction[1]
Celecoxib COX-2 Inhibition--COX-2 activityIC50: ~8-35 nM[2][5]
Caspase-1 ActivityMDA-MB-231-Caspase-1 activityIC50: ~25.3 µM[3]
IL-1β ReleaseMDA-MB-231-IL-1β levelsDecreased with celecoxib treatment[3]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
CompoundAnimal ModelDosingOutcomeReference
Northis compound RatOral administrationDose-dependent reduction in paw edema[1]
Celecoxib RatIntraperitoneal/OralDose-dependent reduction in paw edema[6][7]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for anti-inflammatory compounds that target TLR4-mediated inflammation.

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or celecoxib) for 1-2 hours. Subsequently, inflammation is induced by adding LPS (typically 1 µg/mL) to the cell culture medium.

Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of nitric oxide (NO) can be quantified using the Griess reagent. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are measured using commercially available ELISA kits.

dot

Experimental_Workflow Start Start Culture RAW 264.7 Culture RAW 264.7 Start->Culture RAW 264.7 Pre-treat with Compound Pre-treat with Compound Culture RAW 264.7->Pre-treat with Compound Induce with LPS Induce with LPS Pre-treat with Compound->Induce with LPS Incubate Incubate Induce with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure NO, TNF-α, IL-1β Measure NO, TNF-α, IL-1β Collect Supernatant->Measure NO, TNF-α, IL-1β End End Measure NO, TNF-α, IL-1β->End

Figure 2: Workflow for in vitro anti-inflammatory screening.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

Animals: Male Wistar or Sprague-Dawley rats are typically used.

Procedure: A sub-plantar injection of carrageenan (a seaweed extract) into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The test compound is administered, usually orally or intraperitoneally, at various doses prior to the carrageenan injection.

Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to that of the control group (which receives only the vehicle).

Future Directions and Conclusion

The distinct mechanisms of action of this compound and celecoxib highlight the potential for this compound to fill a niche in the treatment of inflammatory diseases, particularly those where the NLRP3 inflammasome and TLR4 signaling play a central role. While celecoxib is a potent and established anti-inflammatory drug, its primary reliance on COX-2 inhibition may not be optimal for all inflammatory conditions.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps should include the determination of specific IC50 values for its inhibitory effects on the NLRP3 inflammasome and TLR4/NF-κB pathways, comprehensive in vivo dose-response studies in various inflammatory models, and a thorough evaluation of its safety and pharmacokinetic profile. The development of a robust and detailed understanding of this compound's pharmacology will be crucial in determining its viability as a next-generation anti-inflammatory therapeutic.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the therapeutic potential and mechanisms of action of two closely related aporphine alkaloids, isoboldine and northis compound, in the context of rheumatoid arthritis (RA). This guide provides a comprehensive overview of the existing experimental data, detailed methodologies, and signaling pathways involved.

Disclaimer: Direct head-to-head comparative studies of this compound and northis compound in a rheumatoid arthritis disease model are not available in the current scientific literature. While extensive research has been conducted on the anti-arthritic effects of northis compound, similar studies on this compound are lacking. This guide therefore presents a detailed account of northis compound's efficacy and mechanisms in RA models and contrasts this with the more general anti-inflammatory properties of this compound.

Introduction

This compound and northis compound are structurally similar aporphine alkaloids derived from the root of Lindera aggregata. Both compounds have garnered interest for their potential therapeutic applications, particularly in inflammatory diseases. Northis compound, in particular, has been extensively studied for its potent anti-arthritic effects in various preclinical models of rheumatoid arthritis. This guide aims to provide a detailed comparison of these two compounds, summarizing the available quantitative data, experimental protocols, and underlying mechanisms of action to inform researchers, scientists, and drug development professionals.

Comparative Summary of Efficacy in Rheumatoid Arthritis Models

While data for this compound in RA models is unavailable, northis compound has demonstrated significant therapeutic efficacy in both adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) models in rodents. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of Northis compound on Clinical Parameters in Adjuvant-Induced Arthritis (AIA) in Rats
ParameterVehicle ControlNorthis compound (15 mg/kg)Northis compound (30 mg/kg)Methotrexate (0.3 mg/kg)
Arthritis Score IncreasedSignificantly Decreased[1][2]Significantly Decreased[1][2]Significantly Decreased[1][2]
Paw Volume (mL) IncreasedSignificantly Decreased[1][2]Significantly Decreased[1][2]Significantly Decreased[1][2]
Rheumatoid Factor (RF) ElevatedSignificantly Reduced[1][2]Significantly Reduced[1][2]Significantly Reduced[1][2]
C-Reactive Protein (CRP) ElevatedSignificantly Reduced[1][2]Significantly Reduced[1][2]Significantly Reduced[1][2]
Table 2: Effect of Northis compound on Inflammatory and Bone-Resorption Markers in AIA Rats
MarkerVehicle ControlNorthis compound (15 mg/kg)Northis compound (30 mg/kg)
Serum RANKL (pg/mL) IncreasedSignificantly Decreased[3][4]Significantly Decreased[3][4]
Serum IL-6 (pg/mL) IncreasedSignificantly Decreased[3][4]Significantly Decreased[3][4]
Serum PGE2 (pg/mL) IncreasedSignificantly Decreased[3][4]Significantly Decreased[3][4]
Serum MMP-13 (ng/mL) IncreasedSignificantly Decreased[3][4]Significantly Decreased[3][4]
Synovial RANKL mRNA UpregulatedSignificantly Downregulated[3][4]Significantly Downregulated[3][4]
Synovial IL-6 mRNA UpregulatedSignificantly Downregulated[3][4]Significantly Downregulated[3][4]
Synovial COX-2 mRNA UpregulatedSignificantly Downregulated[3][4]Significantly Downregulated[3][4]
Synovial MMP-13 mRNA UpregulatedSignificantly Downregulated[3][4]Significantly Downregulated[3][4]

Mechanisms of Action

Northis compound in Rheumatoid Arthritis

Northis compound exerts its anti-arthritic effects through a multi-targeted mechanism, influencing various signaling pathways involved in inflammation, immune regulation, and joint destruction.

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Northis compound acts as an agonist of the Aryl hydrocarbon Receptor (AhR).[5][6][7] This activation is crucial for inducing the differentiation of regulatory T cells (Tregs) in the gut, which play a key role in suppressing autoimmune responses.[5][6] The induction of Tregs by northis compound has been shown to alleviate arthritis symptoms.[5][6]

  • Inhibition of Pro-inflammatory Cytokines: Northis compound significantly reduces the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][4][8] Conversely, it has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[1]

  • Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Northis compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, thereby reducing the expression of downstream inflammatory mediators.[1]

  • Inhibition of Osteoclastogenesis: By downregulating the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key factor in osteoclast differentiation and activation, northis compound helps to prevent the bone erosion characteristic of rheumatoid arthritis.[3][4][7]

  • Suppression of Synovial Angiogenesis: Northis compound has been found to inhibit synovial angiogenesis, the formation of new blood vessels in the synovium, which is a critical process in the pathogenesis of RA.[3][6] This effect is mediated, at least in part, through the moderation of the Notch1 signaling pathway.[3][6]

  • Induction of Apoptosis in Fibroblast-Like Synoviocytes (FLS): Northis compound can induce apoptosis in the hyperproliferative fibroblast-like synoviocytes found in the rheumatoid synovium, which contributes to the reduction of synovial hyperplasia.[9]

Norisoboldine_Mechanism_of_Action NOR Northis compound AhR AhR NOR->AhR activates NFkB NF-κB Pathway NOR->NFkB inhibits RANKL RANKL Expression NOR->RANKL inhibits Notch1 Notch1 Pathway NOR->Notch1 moderates FLS_Apoptosis FLS Apoptosis NOR->FLS_Apoptosis induces Treg Treg Differentiation AhR->Treg Autoimmunity Autoimmune Response Treg->Autoimmunity suppresses ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Osteoclastogenesis Osteoclastogenesis RANKL->Osteoclastogenesis Bone_Erosion Bone Erosion Osteoclastogenesis->Bone_Erosion Angiogenesis Synovial Angiogenesis Notch1->Angiogenesis Synovial_Hyperplasia Synovial Hyperplasia FLS_Apoptosis->Synovial_Hyperplasia reduces

Caption: Signaling pathways modulated by northis compound in rheumatoid arthritis.

This compound: General Anti-inflammatory Mechanisms

While specific data in rheumatoid arthritis models are lacking, this compound is known to possess general anti-inflammatory properties. As an isoquinoline alkaloid, it is expected to modulate key inflammatory pathways. Research on related alkaloids and preliminary studies suggest that this compound's anti-inflammatory effects may be mediated through:

  • Inhibition of NF-κB Pathway: Similar to northis compound, this compound is anticipated to inhibit the NF-κB signaling pathway, a common mechanism for many anti-inflammatory compounds.

  • Reduction of Pro-inflammatory Mediators: It is plausible that this compound can reduce the production of pro-inflammatory cytokines and other inflammatory mediators, although specific cytokine profiles in relevant disease models have not been reported.

Further research is required to elucidate the specific mechanisms of action of this compound in the context of rheumatoid arthritis and to enable a direct comparison with the well-characterized effects of northis compound.

Experimental Protocols

The following provides a detailed methodology for a typical preclinical study evaluating the efficacy of northis compound in a rat model of adjuvant-induced arthritis (AIA).

Adjuvant-Induced Arthritis (AIA) in Rats

1. Induction of Arthritis:

  • Male Sprague-Dawley rats (180-220 g) are used.

  • Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

2. Treatment Protocol:

  • Animals are randomly divided into experimental groups: Vehicle control, Northis compound (e.g., 15 and 30 mg/kg), and a positive control such as Methotrexate (e.g., 0.3 mg/kg).

  • Treatment is typically initiated on day 14 post-adjuvant injection and administered orally once daily for a specified period (e.g., 14 or 28 days).[1][2]

3. Assessment of Arthritis Severity:

  • Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, based on erythema, swelling, and ankylosis. The maximum score per animal is 16.

  • Paw Volume: Paw swelling is measured using a plethysmometer at regular intervals.

4. Biomarker Analysis:

  • At the end of the treatment period, blood samples are collected for the measurement of serum levels of rheumatoid factor (RF), C-reactive protein (CRP), cytokines (e.g., TNF-α, IL-6, IL-10), and bone resorption markers (e.g., RANKL) using ELISA kits.

  • Synovial tissues are harvested for histopathological examination and for quantifying the mRNA expression of inflammatory and destructive mediators (e.g., RANKL, IL-6, COX-2, MMPs) via RT-qPCR.

5. Histopathological Evaluation:

  • Ankle joints are collected, fixed in 10% formalin, decalcified, and embedded in paraffin.

  • Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone destruction.

Experimental_Workflow_AIA AIA_Induction AIA Induction (Freund's Complete Adjuvant) Grouping Random Grouping of Animals AIA_Induction->Grouping Treatment Daily Oral Treatment (Vehicle, Northis compound, Methotrexate) Grouping->Treatment Assessment Assessment of Arthritis Severity (Arthritis Score, Paw Volume) Treatment->Assessment Biomarker Biomarker Analysis (Serum & Synovial Tissue) Assessment->Biomarker Histology Histopathological Evaluation Biomarker->Histology

References

Safety Operating Guide

Proper Disposal of Isoboldine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling isoboldine, a naturally occurring aporphine alkaloid, adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling of this compound Waste

Before initiating any disposal procedures, it is crucial to handle this compound waste with appropriate safety measures.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear standard laboratory PPE, including:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves.

  • A lab coat to prevent skin contact.

Waste Collection and Storage:

  • Collect all this compound waste, including contaminated materials, in a dedicated, leak-proof, and clearly labeled waste container.

  • The container should be kept tightly closed when not in use.

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials, particularly strong oxidizing agents, acids, and alkalis.[1]

Step-by-Step Disposal Procedures

The recommended primary method for the disposal of this compound is incineration by a licensed hazardous waste management company. For small quantities, chemical degradation may be an alternative, provided the necessary safety precautions and equipment are available.

Method 1: Off-Site Incineration (Preferred Method)

Incineration at a high temperature is the most effective method for the complete destruction of this compound, ensuring it does not pose a threat to the environment.

  • Segregation and Packaging:

    • Segregate this compound waste from other laboratory waste streams.

    • Ensure the waste is in a suitable and sealed container, clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.

  • Contact a Licensed Waste Disposal Vendor:

    • Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle this class of chemical waste.

    • Schedule a pickup for the waste in accordance with the vendor's procedures and regulatory requirements.

  • Documentation:

    • Complete all necessary waste manifest forms provided by the disposal company. These documents track the waste from your facility to its final disposal site.

    • Retain copies of all documentation for your records, as required by law.

Method 2: Chemical Degradation (For Small-Scale Laboratory Use Only)

This method should only be performed by personnel trained in chemical handling and in a well-ventilated fume hood. This compound's chemical structure, particularly its phenolic groups, makes it susceptible to oxidation.

  • Preparation of Oxidizing Solution:

    • Prepare a solution of a strong oxidizing agent. One common laboratory practice for the degradation of organic compounds is the use of potassium permanganate in an acidic solution.

  • Degradation Procedure:

    • Slowly and carefully add the this compound waste to the oxidizing solution with constant stirring. The reaction may be exothermic, so controlled addition is crucial.

    • Allow the mixture to react for a sufficient period to ensure complete degradation of the this compound.

  • Neutralization and Final Disposal:

    • Once the reaction is complete, the resulting solution must be neutralized. For an acidic permanganate solution, a reducing agent such as sodium bisulfite can be added until the purple color disappears, followed by neutralization of the acid with a base like sodium bicarbonate.

    • The final, neutralized solution should be disposed of as aqueous chemical waste, in accordance with your institution's and local regulations. Do not pour down the drain unless explicitly permitted by your environmental health and safety office.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.38 g/mol
CAS Number 3019-51-0

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start This compound Waste Generated collect Collect in Labeled, Sealed Container start->collect store Store Safely in Designated Area collect->store decision Select Disposal Method store->decision incineration Off-Site Incineration (Preferred) decision->incineration Large Quantity or Preferred degradation Chemical Degradation (Small Quantities) decision->degradation Small Quantity package Package for Shipment incineration->package oxidize Oxidize with Strong Agent degradation->oxidize vendor Transfer to Licensed Waste Vendor package->vendor document Complete Waste Manifest vendor->document end Disposal Complete document->end neutralize Neutralize Reaction Mixture oxidize->neutralize dispose_aq Dispose as Aqueous Chemical Waste neutralize->dispose_aq dispose_aq->end

Caption: A logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Isoboldine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal protocols for Isoboldine, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment. While this compound is not classified as a hazardous substance, a cautious approach is always recommended when handling chemical compounds.[1]

Physical and Chemical Properties

A fundamental aspect of safe handling is understanding the substance's properties.

PropertyValue
Molecular Formula C₁₉H₂₁NO₄[1][2][3][4]
Molecular Weight 327.4 g/mol [1][2][3]
Purity >97%[1]
Appearance Neat[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]
Long-term Storage -20°C[1]
Short-term Storage 2-8°C[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.[1]

Protection TypeRequirementRecommended Practices
Eye Protection Safety glasses with side shields or goggles.Must be worn at all times in the laboratory. Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use and wash hands.[1]
Body Protection Laboratory coat.A fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection NIOSH-approved respirator (if necessary).Required when a risk assessment indicates the potential for inhalation of dust or aerosols. A full-face particle respirator (type N99 US or P2 EU) is recommended.[1] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1]

Operational and Disposal Plan

A strict operational plan is crucial for the safe handling of this compound.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Safety Equipment: Ensure a fully functional eye wash station and safety shower are readily accessible in the immediate work area.

Handling Procedures
  • Preparation: Designate a specific, clean, and uncluttered area for handling this compound. Assemble all necessary equipment and PPE before beginning work.

  • Weighing: If weighing the solid form, do so in a chemical fume hood or a balance enclosure to minimize dust inhalation.

  • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to prevent splashing.

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • For long-term storage, maintain a temperature of -20°C.[1]

  • For short-term storage, a temperature of 2-8°C is suitable.[1]

Spill Management

In the event of a spill:

  • Wear appropriate PPE, including respiratory protection.[1]

  • Avoid dust formation.[1]

  • Prevent the product from entering drains.[1]

  • Sweep or shovel the material into a suitable, closed container for disposal.[1]

Disposal Plan
  • Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.

  • For non-hazardous chemical waste, one common practice is to mix the substance with an unappealing material like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[7]

  • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the safety data, general safe laboratory practices should always be followed. Any procedure with the potential to generate dust or aerosols must be conducted within a chemical fume hood to minimize inhalation exposure.

Isoboldine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment 1. Conduct Risk Assessment GatherPPE 2. Gather Required PPE RiskAssessment->GatherPPE PrepArea 3. Prepare Designated Work Area GatherPPE->PrepArea Weighing 4. Weighing (in fume hood) PrepArea->Weighing Dissolving 5. Solution Preparation Weighing->Dissolving Experiment 6. Experimental Procedure Dissolving->Experiment Decontaminate 7. Decontaminate Work Area Experiment->Decontaminate Spill Spill? Decontaminate->Spill SpillCleanup Spill Cleanup Protocol Spill->SpillCleanup Yes Disposal 8. Waste Disposal Spill->Disposal No SpillCleanup->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.